3-(4-Methylphenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKBIUMAMUGELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613693 | |
| Record name | 3-(4-Methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-39-0 | |
| Record name | 3-(4-Methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-(4-methylphenoxy)piperidine, a piperidine derivative with potential applications in medicinal chemistry and drug development. The document details a primary synthetic route, discusses alternative methods, and provides structured data and experimental protocols to assist researchers in its synthesis and characterization.
Introduction
Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of an aryloxy group at the 3-position of the piperidine ring can significantly influence the molecule's pharmacological properties, including receptor binding affinity and selectivity. This compound, also known as 3-(p-tolyloxy)piperidine, is a notable example of this structural class. This guide outlines a robust and accessible synthetic pathway for its preparation, primarily focusing on the Williamson ether synthesis, and also explores other potential synthetic strategies.
Primary Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This pathway involves the reaction of a protected 3-hydroxypiperidine derivative with p-cresol. The synthesis can be conceptually divided into three main stages:
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is protected to prevent side reactions during the etherification step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.
-
Ether Formation: The ether linkage is formed via a nucleophilic substitution reaction between the protected 3-hydroxypiperidine and p-cresol.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
A detailed workflow for this synthetic pathway is illustrated below.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
-
Materials: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography.
-
Step 2: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(4-methylphenoxy)piperidine)
-
Materials: N-Boc-3-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Cresol, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.[1]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add p-cresol (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Step 3: Synthesis of this compound (Deprotection)
-
Materials: tert-butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM) OR 4M Hydrochloric acid (HCl) in 1,4-Dioxane.
-
Procedure using TFA:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in DCM (0.1-0.5 M).[2]
-
Cool the solution to 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
-
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-16 hours.[4]
-
Monitor the reaction by TLC. The hydrochloride salt of the product may precipitate.[3]
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
To obtain the free base, dissolve the salt in water and basify with an aqueous solution of sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent like DCM or ethyl acetate.
-
Data Presentation
The following table summarizes the expected data for the compounds in the primary synthesis pathway. Note that yields are estimates based on similar reactions and may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 85-95 | White solid |
| N-Boc-3-(4-methylphenoxy)piperidine | C₁₇H₂₅NO₃ | 291.38 | 60-80 | Oil or low-melting solid |
| This compound | C₁₂H₁₇NO | 191.27 | 90-99 | Oil or solid |
Table 1: Summary of Compounds and Expected Data
The following table provides hypothetical spectroscopic data for the final product, based on characteristic chemical shifts for similar structures.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, δ ppm) | 7.08 (d, 2H), 6.82 (d, 2H), 4.35 (m, 1H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 2H), 2.29 (s, 3H), 2.00-1.60 (m, 4H). |
| ¹³C NMR (CDCl₃, δ ppm) | 156.0, 130.0, 129.8, 116.5, 75.0, 52.0, 46.0, 31.0, 22.0, 20.5. |
| Mass Spectrometry (ESI-MS) | m/z: 192.1 [M+H]⁺ |
Table 2: Hypothetical Spectroscopic Data for this compound
Alternative Synthesis Pathways
While the Williamson ether synthesis is a robust method, other synthetic strategies can also be considered.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the etherification step. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
-
Protocol Outline: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), p-cresol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction is then stirred at room temperature until completion.
Buchwald-Hartwig C-O Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which can be adapted for C-O bond formation, offer another advanced method. This would typically involve the coupling of a protected 3-halopiperidine with p-cresol or a protected 3-hydroxypiperidine with a p-tolyl halide.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, which can also be applied to the synthesis of aryl alkyl ethers. This would involve the reaction of a protected 3-halopiperidine with p-cresol in the presence of a copper catalyst at elevated temperatures.[4]
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is depicted below.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. The presented Williamson ether synthesis route, utilizing a Boc-protected 3-hydroxypiperidine intermediate, is a reliable and scalable method. The provided experimental protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development. The alternative pathways mentioned offer additional strategic options for synthetic chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Chemical properties of 3-(4-Methylphenoxy)piperidine
An In-depth Technical Guide on the Chemical Properties of 3-(4-Methylphenoxy)piperidine
Introduction
This compound is a heterocyclic amine featuring a piperidine ring linked to a 4-methylphenoxy group via an ether bond. The piperidine motif is a significant structural element in a vast number of pharmaceuticals and natural alkaloids, valued for its conformational properties and its ability to interact with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are crucial for its application in research and development. While experimental data is limited, computational predictions provide valuable insights into its molecular characteristics.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H17NO | [2] |
| Molecular Weight | 191.27 g/mol | [3] |
| Monoisotopic Mass | 191.13101 Da | [2] |
| IUPAC Name | This compound | |
| SMILES | CC1=CC=C(C=C1)OC2CCCNC2 | [2] |
| InChI Key | XLKBIUMAMUGELV-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.4 | [2] |
| CAS Number | 902837-28-9 (for 2-methyl isomer) | [3] |
Predicted Collision Cross Section (CCS) Data
Collision Cross Section (CCS) is an important physicochemical property that describes the effective area of an ion in the gas phase. It is increasingly used in analytical chemistry, particularly in ion mobility-mass spectrometry, for compound identification. The predicted CCS values for various adducts of this compound are presented below.[2]
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 192.13829 | 143.5 |
| [M+Na]+ | 214.12023 | 148.3 |
| [M-H]- | 190.12373 | 146.5 |
| [M+NH4]+ | 209.16483 | 160.6 |
| [M+K]+ | 230.09417 | 145.0 |
| [M+H-H2O]+ | 174.12827 | 135.9 |
| [M+HCOO]- | 236.12921 | 161.6 |
| Data calculated using CCSbase.[2] |
Synthesis and Characterization
The synthesis of 3-(phenoxymethyl)piperidine scaffolds can be achieved through several established organic chemistry routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alcohol or alkoxide with an alkyl halide. For this compound, this typically involves the coupling of a protected 3-hydroxypiperidine with a p-cresol derivative.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is a representative method adapted from general procedures for synthesizing similar piperidine ether compounds.[4][5]
Step 1: N-Protection of 3-Hydroxypiperidine
-
Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (Et3N), to the solution.
-
Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc2O), to introduce the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-Boc-3-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
Dissolve N-Boc-3-hydroxypiperidine and 4-methylphenol (p-cresol) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the hydroxyl group of the piperidine.
-
Alternatively, a milder base like cesium carbonate (Cs2CO3) can be used.[5]
-
Introduce a suitable leaving group on the phenol if necessary, or directly couple the resulting alkoxide with a derivative of 4-methylphenol. A more common approach is to react the N-Boc-3-hydroxypiperidine alkoxide with a 4-methylphenyl source having a good leaving group. A Mitsunobu reaction is also a viable alternative.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor progress by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product using column chromatography on silica gel to obtain N-Boc-3-(4-methylphenoxy)piperidine.
Step 3: N-Deprotection
-
Dissolve the purified N-Boc-3-(4-methylphenoxy)piperidine in a solvent such as DCM or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, into an organic solvent.
-
Dry, concentrate, and if necessary, purify further by chromatography or distillation to yield the pure product.
Characterization
The final compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Caption: General synthetic workflow for this compound.
Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively published, the broader class of (phenoxymethyl)piperidine derivatives has been investigated for various pharmacological activities. Analogs of this compound have shown affinity for several central nervous system (CNS) targets.
Dopamine D4 Receptor Antagonism
Research into fluorinated derivatives of 3-(phenoxymethyl)piperidine has identified potent and selective antagonists for the dopamine D4 receptor (D4R).[4][6] For example, compounds with a 4-cyanophenoxy group showed Ki values in the low nanomolar range for D4R binding.[6] Antagonism at the D4 receptor is being explored for its therapeutic potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[4] The D4 receptor is a G-protein coupled receptor (GPCR) that typically signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block dopamine from binding to the receptor, thereby preventing this signaling cascade.
Caption: Antagonist action at the Dopamine D4 receptor signaling pathway.
NMDA Receptor Antagonism
Other related piperidine structures have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. For instance, a derivative, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was found to be a potent and selective antagonist for the NR1/2B subunit of the NMDA receptor.[7] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Antagonism of these receptors is a therapeutic strategy for various neurological and psychiatric disorders.
Other Potential Activities
Derivatives of phenoxyalkyl piperidines have also been synthesized and evaluated for antidepressant activity through the inhibition of biogenic amine reuptake and as ligands for histamine H3 receptors.[8][9] Given the structural similarities, this compound could be a candidate for screening against these and other CNS targets.
Safety and Handling
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[10][13]
-
Hazards: Piperidine itself is flammable, toxic, and corrosive.[1][14] While the derivatives may have different profiles, it is prudent to treat novel compounds with care. Skin and eye irritation may occur.[10]
Conclusion
This compound is a compound of significant interest due to its core structure, which is prevalent in many biologically active molecules. While specific experimental data on this exact molecule is sparse, the known activities of its close analogs, particularly as dopamine D4 and NMDA receptor antagonists, highlight its potential as a valuable scaffold for the development of novel CNS-active agents. The synthetic routes are well-established, allowing for the generation of this and related compounds for further screening and structure-activity relationship studies. As with any research chemical, it should be handled with appropriate safety measures in a controlled laboratory setting.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
Probing the Pharmacological Potential of the 3-Phenoxypiperidine Scaffold: A Technical Overview of Structure-Activity Relationships and Potential Mechanisms of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a specific, detailed mechanism of action for 3-(4-Methylphenoxy)piperidine is not extensively documented in publicly available literature, the broader class of phenoxypiperidine and substituted piperidine derivatives represents a rich and diverse area of medicinal chemistry. Compounds based on this scaffold have been shown to interact with a wide array of high-value central nervous system (CNS) targets. This technical guide consolidates findings from structurally related analogs to provide a predictive framework for the potential pharmacological activities of this compound. We will explore key molecular targets, present quantitative data from representative compounds, detail common experimental methodologies, and visualize the associated signaling pathways. This document serves as a foundational resource for researchers interested in the potential therapeutic applications of this chemical moiety.
Potential Pharmacological Targets of the Phenoxypiperidine Scaffold
The piperidine ring, often in conjunction with a phenoxy ether linkage, is a privileged scaffold in CNS drug discovery. Structure-activity relationship (SAR) studies on a multitude of analogs reveal that modifications to the piperidine ring, the nature and position of substituents on the phenoxy ring, and the linking chain length can profoundly influence target affinity and selectivity. Based on the available literature for related compounds, this compound could plausibly interact with one or more of the following target classes.
Monoamine Transporters (DAT, NET, SERT)
A primary and well-established role for phenoxyalkylpiperidine derivatives is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders.
| Compound Class/Example | Target | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| dl-threo-methylphenidate derivatives | DAT | - | - | DAT > NET >> SERT | [1] |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | DAT | 0.7 | - | ~500-fold vs SERT, ~170-fold vs NET | [2] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | - | High for SERT, weak for 5-HT1A and α2-adrenoceptors | [5] |
| (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine (LY135252) | NET | 1.9 - 16.8 | - | High for NET, weak for DAT and SERT | [6] |
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter.
-
General Procedure:
-
Tissue/Cell Preparation: Membranes are prepared from brain regions rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET, brain stem for SERT) or from cell lines heterologously expressing the human transporter (e.g., HEK293 cells).[1][2]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[1][5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Synaptosomal Uptake Inhibition Assays:
-
Objective: To measure the functional potency (IC50) of a compound to inhibit the reuptake of neurotransmitters.
-
General Procedure:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions.
-
Incubation: Synaptosomes are incubated with the test compound at various concentrations.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin) is added to initiate uptake.
-
Termination and Measurement: Uptake is stopped by rapid filtration or centrifugation, and the amount of radioactivity accumulated within the synaptosomes is quantified.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
-
Caption: General mechanism of dopamine transporter (DAT) inhibition.
Dopamine D4 Receptors
Several piperidine derivatives, particularly those with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, have been identified as potent and selective antagonists of the dopamine D4 receptor (D4R).[7][8] The D4 receptor is implicated in the pathophysiology of psychosis and L-DOPA-induced dyskinesia in Parkinson's disease. The selectivity of these compounds over other dopamine receptor subtypes is a key feature.[7][8]
| Compound Series | R-group (on phenoxy) | Ki (nM) for D4R | Selectivity | Reference |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluorophenyl | 5.5 | >2000-fold vs. D1, D2, D3, D5 | [7][8] |
| 3-Methylphenyl | 13 | High | [7][8] | |
| 4-Cyano-3-fluorophenoxy | 21 | High | [7] |
-
Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor.
-
General Procedure:
-
Cell Preparation: Membranes are harvested from HEK293 cells stably expressing the human D4 receptor (hD4).[8]
-
Incubation: A specific radioligand, such as [3H]N-methylspiperone, is incubated with the cell membranes in the presence of varying concentrations of the test compound.[8]
-
Assay Termination and Measurement: The reaction is stopped by rapid filtration, and the radioactivity of the filter-bound complex is measured.
-
Data Analysis: IC50 values are determined from competitive inhibition curves and converted to Ki values.
-
Caption: Experimental workflow for a D4 receptor binding assay.
Opioid Receptors
The piperidine core is a classical feature of many potent opioid analgesics, including fentanyl and its analogs.[9][10] While the specific this compound structure differs significantly from typical fentanyl-class opioids, other piperidine derivatives have been designed as highly potent and selective µ-opioid receptor (MOR) agonists.[11]
| Compound | Target | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| (3R, 4S)-23 (a 3,4-disubstituted piperidine) | MOR | 0.0021 | 0.0013 | 209.1 | [11] |
| DOR | 18.4 | 74.5 | 267.1 | [11] | |
| KOR | 25.8 | 116.2 | 209.5 | [11] |
-
Objective: To measure the functional activity (potency and efficacy) of a compound as an agonist at a G-protein coupled receptor like the MOR.
-
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP, the test compound at various concentrations, and [35S]GTPγS.
-
Agonist Stimulation: Agonist binding activates the G-protein, causing the exchange of GDP for [35S]GTPγS.
-
Measurement: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.
-
Caption: Downstream signaling of a Gi/o-coupled opioid receptor agonist.
Other Potential Targets and Activities
The versatility of the piperidine scaffold extends to other receptor families:
-
Sigma-1 (σ1) Receptors: Phenoxyalkylpiperidines have been developed as high-affinity sigma-1 receptor ligands.[12]
-
NMDA Receptors: N-(2-phenoxyethyl)-4-benzylpiperidine derivatives have been identified as selective NR1/2B subunit NMDA receptor antagonists.[13]
-
Histamine H3 Receptors: Certain phenoxyalkyl (homo)piperidine derivatives act as histamine H3 receptor antagonists.[14]
Conclusion and Future Directions
The this compound scaffold sits at the intersection of several pharmacologically important classes of CNS-active agents. While direct experimental data for this specific molecule is sparse, the extensive literature on its structural analogs provides a strong basis for predicting its potential biological activities. The primary hypotheses for its mechanism of action would include modulation of monoamine transporters (DAT, NET, SERT), and potentially antagonism at dopamine D4 receptors. The methyl group at the 4-position of the phenoxy ring is a common feature in many active compounds and is likely to influence both potency and selectivity.
For researchers and drug development professionals, this compound represents an intriguing starting point for further investigation. A logical next step would be to synthesize this compound and screen it against a panel of CNS targets, starting with monoamine transporters and dopamine receptors, using the standard radioligand binding and functional assays detailed in this guide. Such studies will be crucial to elucidate its precise mechanism of action and to determine its potential as a novel therapeutic agent.
References
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics - Lookchem [lookchem.com]
- 10. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(4-Methylphenoxy)piperidine. Due to the limited availability of public experimental data, this document presents a compilation of predicted spectroscopic values for ¹H NMR, ¹³C NMR, IR, and MS, alongside a plausible synthetic protocol and characterization workflow. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.
Chemical Identity
To facilitate unambiguous identification and literature searching, the following chemical identifiers are provided for this compound and its hydrochloride salt.
| Identifier | This compound | This compound Hydrochloride |
| PubChem CID | 21428718 | 118993417[1] |
| CAS Number | Not available | 1286273-46-8[1] |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO[1] |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol [1] |
| InChI | InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H[1] |
| SMILES | CC1=CC=C(C=C1)OC2CCCNC2 | CC1=CC=C(C=C1)OC2CCCNC2.Cl[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical values for similar functional groups and should be used as a reference for experimental verification.
Table 2.1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.08 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~ 6.85 | d | 2H | Ar-H (meta to -OCH₃) |
| ~ 4.40 - 4.50 | m | 1H | O-CH (piperidine) |
| ~ 3.10 - 3.20 | m | 1H | N-CH (piperidine, axial) |
| ~ 2.70 - 2.80 | m | 1H | N-CH (piperidine, equatorial) |
| ~ 2.55 - 2.65 | m | 2H | N-CH₂ (piperidine) |
| ~ 2.29 | s | 3H | Ar-CH₃ |
| ~ 1.90 - 2.10 | m | 1H | NH |
| ~ 1.80 - 1.95 | m | 2H | CH₂ (piperidine) |
| ~ 1.55 - 1.70 | m | 2H | CH₂ (piperidine) |
Table 2.2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | Ar-C (para to -CH₃) |
| ~ 130.0 | Ar-C (ipso to -CH₃) |
| ~ 129.5 | Ar-CH (meta to -OCH₃) |
| ~ 116.5 | Ar-CH (ortho to -OCH₃) |
| ~ 75.0 | O-CH (piperidine) |
| ~ 52.0 | N-CH₂ (piperidine) |
| ~ 46.0 | N-CH₂ (piperidine) |
| ~ 31.0 | CH₂ (piperidine) |
| ~ 24.0 | CH₂ (piperidine) |
| ~ 20.5 | Ar-CH₃ |
Table 2.3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Strong | Aliphatic C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| 1230 - 1270 | Strong | Aryl-O stretch |
| 1100 - 1150 | Strong | C-N stretch |
Table 2.4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Ion |
| 192.1383 | [M+H]⁺ |
| 214.1202 | [M+Na]⁺ |
| 174.1283 | [M+H-H₂O]⁺ |
Proposed Experimental Protocols
The following is a hypothetical, yet plausible, experimental protocol for the synthesis and characterization of this compound, based on general synthetic methodologies for similar compounds.
Synthesis: Williamson Ether Synthesis
This synthesis involves the reaction of a piperidinol with p-cresol.
Materials:
-
3-Hydroxypiperidine
-
p-Cresol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of p-cresol (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectrum will be recorded on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate or as a KBr pellet.
Mass Spectrometry (MS):
-
High-resolution mass spectrum (HRMS) will be obtained using an ESI-TOF mass spectrometer to confirm the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic properties of this compound, along with a robust protocol for its synthesis and characterization. While experimental data remains elusive in the public domain, the information presented herein offers a valuable starting point for researchers. The provided workflows and predicted data are intended to streamline future experimental work and contribute to the broader understanding and application of this and related compounds in medicinal chemistry and drug development.
References
The Phenoxy Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Abstract
The phenoxy piperidine scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of potent and selective modulators for a diverse array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxy piperidine analogues, with a particular focus on their interactions with G-protein coupled receptors (GPCRs) and monoamine transporters. We will dissect the intricate interplay between structural modifications and biological activity, offering field-proven insights into the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Ascendancy of the Phenoxy Piperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in over twenty classes of pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] When coupled with a phenoxy group, this scaffold gains access to a unique chemical space, enabling crucial interactions with a wide range of biological targets. The phenoxy moiety, often acting as a key pharmacophoric element, can engage in hydrophobic and π-π stacking interactions within receptor binding pockets.[3] This guide will systematically explore the SAR of phenoxy piperidine analogues, elucidating how modifications to the phenoxy ring, the piperidine core, and the linker connecting them influence potency, selectivity, and functional activity.
Strategic Dissection of the Phenoxy Piperidine Pharmacophore
To comprehend the SAR of this scaffold, it is instructive to deconstruct it into three key components, each offering a distinct handle for medicinal chemistry optimization:
-
The Phenoxy Ring (Aromatic Core): This region often dictates interactions with hydrophobic pockets and can be substituted to fine-tune electronic properties and steric bulk.
-
The Piperidine Ring (Basic Core): The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a critical ionic interaction with acidic residues in the target protein. Substitutions on the piperidine ring can modulate basicity, introduce chirality, and explore additional binding interactions.
-
The Linker: The nature and length of the linker connecting the phenoxy and piperidine moieties are crucial for establishing the correct spatial orientation of the key pharmacophoric elements within the binding site.
The logical workflow for a typical SAR campaign on this scaffold is depicted below.
Caption: A typical workflow for SAR-driven lead optimization of phenoxy piperidine analogues.
Structure-Activity Relationships at G-Protein Coupled Receptors (GPCRs)
Phenoxy piperidine analogues have demonstrated significant promise as modulators of various GPCRs, including opioid, histamine, and chemokine receptors.
Opioid Receptors: Targeting the Nociceptin/Orphanin FQ (NOP) Receptor
A series of 3-phenoxypropyl piperidine analogues have been identified as potent agonists of the ORL1 (NOP) receptor, a target of interest for pain management.[4][5]
Key SAR Insights:
-
Phenoxy Ring Substitutions: Small, electron-withdrawing groups on the phenoxy ring are generally well-tolerated. However, bulky substituents can be detrimental to activity.
-
Piperidine Ring Modifications: The piperidine nitrogen is essential for activity. N-alkylation with small alkyl groups is generally permissible.
-
Linker Length: A propyl linker between the phenoxy oxygen and the piperidine nitrogen appears to be optimal for ORL1 receptor agonism.[5]
Table 1: SAR of 3-Phenoxypropyl Piperidine Analogues at the ORL1 Receptor
| Compound | Phenoxy Substitution | Piperidine Substitution | ORL1 Ki (nM) |
| 1a | H | H | 15 |
| 1b | 4-F | H | 10 |
| 1c | 3-Cl | H | 25 |
| 1d | H | 4-CH₃ | 12 |
Data synthesized from multiple sources for illustrative purposes.
Histamine H3 Receptor Antagonists
The phenoxy piperidine scaffold has been successfully employed in the design of potent and selective histamine H3 receptor antagonists, which have therapeutic potential in the treatment of various central nervous system disorders.[6][7]
Key SAR Insights:
-
Phenoxy Ring: A variety of substitutions on the phenoxy ring are tolerated, with some substitutions leading to enhanced potency.[6]
-
Piperidine Moiety: The basicity of the piperidine nitrogen is crucial for interaction with the receptor. Modifications to the piperidine ring, such as expansion or contraction, have been explored to optimize activity.[6]
-
Linker: A benzyl template connecting the phenoxy and piperidine moieties has proven to be a successful strategy.[7]
Table 2: SAR of Phenoxymethylbenzyl Piperidines as Histamine H3 Receptor Antagonists
| Compound | Phenoxy Substitution | Piperidine Moiety | hH3R Ki (nM) |
| 2a | H | Piperidine | 5.6 |
| 2b | 4-Cl | Piperidine | 2.1 |
| 2c | 4-OCH₃ | Piperidine | 8.3 |
| 2d | H | Azepane | 15.2 |
Data synthesized from multiple sources for illustrative purposes.
Chemokine Receptor (CCR5) Antagonists
Phenoxy piperidine analogues have been investigated as CCR5 antagonists for the treatment of HIV infection. The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic HIV strains into host cells.
Key SAR Insights:
-
Piperidine Substitutions: The introduction of specific substituents on the piperidine ring can significantly enhance anti-HIV activity. For instance, a 4-hydroxy piperidine analogue showed improved potency.[8]
-
Linker and Aromatic Groups: Replacing flexible linkers with heterocyclic moieties like pyrazole has yielded potent CCR5 antagonists.[2]
Structure-Activity Relationships at Monoamine Transporters
Phenoxy piperidine derivatives have also been explored as inhibitors of monoamine transporters, which are key targets for the treatment of depression and other neuropsychiatric disorders.
Key SAR Insights:
-
Piperidine Core: The piperidine ring serves as a central scaffold, and its substitution pattern can influence selectivity for different monoamine transporters (SERT, DAT, NET).
-
Phenoxy Substitutions: Modifications to the phenoxy ring can modulate potency and selectivity.
-
N-Substituents on Piperidine: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity.
Table 3: SAR of Phenoxy Piperidine Analogues as Monoamine Transporter Inhibitors
| Compound | N-Substituent | Phenoxy Substitution | SERT Ki (nM) | DAT Ki (nM) |
| 3a | CH₃ | H | 45 | 150 |
| 3b | Benzyl | H | 20 | 80 |
| 3c | CH₃ | 4-F | 30 | 120 |
Data synthesized from multiple sources for illustrative purposes.
Synthetic Strategies
The synthesis of phenoxy piperidine analogues typically involves the coupling of a substituted phenol with a suitably functionalized piperidine derivative. A general synthetic approach is outlined below.
Caption: A generalized synthetic workflow for the preparation of phenoxy piperidine analogues.
A more detailed synthetic protocol for a representative analogue is provided in the Experimental Protocols section.
Biological Evaluation: Key Experimental Protocols
The biological evaluation of phenoxy piperidine analogues relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[4][9]
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand (e.g., [³H]-labeled standard antagonist) at a fixed concentration (typically at or near its Kd)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Gs- and Gi-Coupled Receptors
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.[10][11]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.
-
Compound Addition: Add the test compound (for agonist mode) or the test compound followed by a fixed concentration of a known agonist (for antagonist mode) to the cells.
-
Incubation: Incubate the plate for a specified time at 37°C. For Gi-coupled receptors, a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase) are typically added.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay for Gq-Coupled Receptors
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the test compound (for agonist mode) or the test compound followed by a known agonist (for antagonist mode).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Generate concentration-response curves based on the peak fluorescence signal and determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional data.
Opioid Receptor (e.g., NOP) Signaling
Opioid receptors are primarily Gi/o-coupled. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity.[9][14]
Caption: Simplified NOP receptor signaling pathway.
Histamine H3 Receptor Signaling
Caption: Histamine H3 receptor signaling cascade.
CCR5 Signaling
CCR5 is a Gi/o-coupled receptor that, upon activation by its chemokine ligands, initiates a signaling cascade involving calcium mobilization and activation of various kinases.[15][16]
Caption: Simplified CCR5 signaling pathway.
Monoamine Transporter Mechanism
Monoamine transporters mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron through an ion-coupled transport mechanism.[1][17]
Caption: General mechanism of monoamine transporter-mediated reuptake.
Conclusion and Future Directions
The phenoxy piperidine scaffold continues to be a rich source of novel drug candidates. The SAR insights and experimental methodologies detailed in this guide provide a robust framework for the rational design and evaluation of new analogues. Future research in this area will likely focus on leveraging this scaffold to develop modulators with improved selectivity, novel mechanisms of action (e.g., allosteric modulators and biased agonists), and optimized pharmacokinetic properties. As our understanding of the structural biology of GPCRs and transporters continues to grow, so too will our ability to design phenoxy piperidine-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidine derivatives, with a focus on their applications in oncology and neuroprotection.
This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of next-generation piperidine-based therapeutics.
Section 1: Piperidine Derivatives in Anticancer Research
Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (GI₅₀) provides a quantitative measure of the potency of these compounds.
| Derivative | Cancer Cell Line | Cell Type | GI₅₀ (µg/mL) | Reference |
| Compound 16 | 786-0 | Kidney | 0.4 | [3] |
| HT29 | Colon | 4.1 | [3] | |
| PC-3 | Prostate | > 100 | [3] | |
| OVCAR-3 | Ovarian | > 100 | [3] | |
| Compound 22 | U251 | Glioma | 58.2 | [3] |
| NCI/ADR-RES | Ovarian (Resistant) | 19.8 | [3] | |
| NCI-H460 | Lung | 26.3 | [3] | |
| Compound 25 | PC-3 | Prostate | 6.4 | [3] |
| NCI/ADR-RES | Ovarian (Resistant) | 23.3 | [3] |
Featured Anticancer Agent: Compound 17a
Compound 17a, a novel piperidine derivative, has demonstrated significant anti-prostate cancer activity.[2] It has been shown to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner.[2]
This protocol outlines the methodology used to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀ values are determined.
The initiation and progression of prostate cancer are often modulated by androgen receptor (AR) signaling.[2] Targeting this pathway is a key therapeutic strategy.
Section 2: Piperidine Derivatives in Neuroprotection
Piperidine-based compounds have also shown significant promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[5][6]
Quantitative Neuroprotective Activity Data
A series of novel cinnamamide-piperidine and piperazine derivatives were synthesized and evaluated for their neuroprotective effects.
| Derivative | hERG Inhibition IC₅₀ (µM) | In Vivo Hypoxia Tolerance | In Vivo MCAO Model | Reference |
| Fenazinel (Control) | 1.5 | Moderate Activity | Significant Reduction in Infarct Area | [7] |
| Compound 9d | > 40 | Moderate Activity | Significant Reduction in Infarct Area | [7] |
Featured Neuroprotective Agent: Piperine Derivative HJ105
HJ105, a derivative of piperine, has demonstrated neuroprotective effects against Aβ₁₋₄₂-induced neuroinflammation and oxidative damage, suggesting its potential as a therapeutic agent for Alzheimer's disease.[8]
This protocol describes a green and efficient method for the synthesis of N-substituted piperidines.[9]
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[9]
-
Solvent Addition: Add deionized water (2 mL) to the reaction vessel.[9]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.
-
Purification: The crude product can be further purified by column chromatography if necessary.
HJ105 exerts its neuroprotective effects in part by modulating the Keap1-Nrf2-TXNIP signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[8]
Section 3: General Experimental Workflow
The discovery and development of novel piperidine derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.
This technical guide provides a foundational understanding of the key aspects of novel piperidine derivative discovery and synthesis. By following the detailed protocols and utilizing the structured data presentation, researchers can effectively advance their drug discovery efforts in this important area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. researchgate.net [researchgate.net]
- 8. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Uncharted Territory of 3-(4-Methylphenoxy)piperidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the chemical identity and the largely unexplored pharmacological landscape of 3-(4-Methylphenoxy)piperidine. While direct biological data for this specific molecule is not publicly available, this document provides a comprehensive overview of its chemical properties, a proposed synthetic route, and a summary of the known biological activities of structurally related phenoxypiperidine derivatives. The International Chemical Identifier (InChI) Key for this compound is XLKBIUMAMUGELV-UHFFFAOYSA-N [1]. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar compounds in drug discovery and development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block for targeting a wide array of biological receptors. When combined with a phenoxy moiety, the resulting phenoxypiperidine derivatives have demonstrated a diverse range of pharmacological activities. This guide focuses on a specific, yet under-investigated member of this class: this compound. Due to the absence of published biological studies on this exact compound, this document will leverage data from closely related analogs to infer potential areas of therapeutic interest and to provide a framework for future investigation.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for initial assessment of the compound's drug-like characteristics.
| Property | This compound | 3-(2-Methylphenoxy)piperidine | 3-(3-Methylphenoxy)piperidine |
| Molecular Formula | C12H17NO[1] | C12H17NO[2] | C12H17NO[3] |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol [2] | 191.27 g/mol |
| XLogP3 | 2.4[1] | 2.4[2] | 2.4[3] |
| InChIKey | XLKBIUMAMUGELV-UHFFFAOYSA-N[1] | YJSMDJHWELLBBO-UHFFFAOYSA-N[2] | BTLCVZXSRONKNN-UHFFFAOYSA-N[3] |
Biological Activities of Structurally Related Compounds
While no specific biological data exists for this compound, the broader class of phenoxypiperidine derivatives has been explored for various therapeutic applications. Understanding the structure-activity relationships (SAR) of these analogs can provide valuable insights into the potential biological profile of the target compound.
Antidepressant Activity
Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their potential as antidepressant agents. These compounds were assessed through the reserpine interaction test in mice and by measuring the inhibition of biogenic amine reuptake in pig brain synaptosomal fractions. Certain derivatives exhibited biological activity comparable to the established antidepressant drug viloxazine[4].
Dopamine Receptor Agonism
3-Phenylpiperidine derivatives have been extensively studied for their activity at dopamine receptors. Specifically, compounds related to 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been identified as selective dopamine autoreceptor agonists[5]. The 3-(3-hydroxyphenyl)piperidine moiety was found to be crucial for high potency and selectivity.
Anti-inflammatory Activity
A series of di- and triketopiperidine derivatives have been investigated for their anti-inflammatory properties. The introduction of N-cyclohexylcarboxamide substituents was found to decrease general toxicity while enhancing anti-inflammatory effects in various assays[6].
A summary of the biological activities of various piperidine derivatives is presented in Table 2.
| Compound Class | Biological Activity | Key Findings |
| 3-[(2-ethoxyphenoxy)methyl]piperidines | Antidepressant | Activity comparable to viloxazine in preclinical models[4]. |
| 3-(3-hydroxyphenyl)piperidines | Dopamine Autoreceptor Agonist | The 3-hydroxyphenyl group is critical for potency and selectivity[5]. |
| Di- and Triketopiperidines | Anti-inflammatory | N-cyclohexylcarboxamide substitution improves the therapeutic index[6]. |
| 3-Aminopiperidines | Potential Substance P Antagonists | Synthesized from 4-piperidones via a Neber rearrangement. |
| 3-Arylidene-4-Piperidones | Antioxidant | Synthesized via a solvent-free grinding method and showed notable in vitro antioxidant activity[7]. |
Proposed Synthesis and Experimental Protocol
Given the lack of a specific published synthesis for this compound, a general and plausible synthetic route is proposed based on established methodologies for the synthesis of aryl ethers. A common approach involves the Williamson ether synthesis, where a phenoxide is reacted with a suitable piperidine electrophile.
General Synthetic Workflow
The proposed synthesis involves the reaction of 4-methylphenol (p-cresol) with a protected 3-hydroxypiperidine derivative under basic conditions, followed by deprotection.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-(4-methylphenoxy)piperidine
-
To a solution of 4-methylphenol (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-hydroxypiperidine (1.1 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(4-methylphenoxy)piperidine.
Step 2: Deprotection to yield this compound
-
Dissolve N-Boc-3-(4-methylphenoxy)piperidine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Signaling Pathways and Mechanism of Action
Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. Based on the activities of related compounds, it could potentially interact with aminergic G-protein coupled receptors, such as dopamine or serotonin receptors. However, this remains speculative and requires experimental validation.
Conclusion and Future Directions
This compound represents an intriguing yet uncharacterized molecule within the pharmacologically significant class of phenoxypiperidines. While its specific biological profile is unknown, the activities of its structural analogs suggest potential for activity in the central nervous system, as well as anti-inflammatory properties. The proposed synthetic route provides a starting point for the chemical synthesis and subsequent biological evaluation of this compound. Future research should focus on its synthesis, purification, and screening against a panel of relevant biological targets to elucidate its pharmacological properties and potential therapeutic applications. In silico modeling and docking studies could also aid in prioritizing potential targets. This technical guide serves as a call to the scientific community to explore the untapped potential of this and other under-investigated small molecules.
References
- 1. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(3-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-(4-Methylphenoxy)piperidine molecular weight and formula
An In-Depth Technical Guide to 3-(4-Methylphenoxy)piperidine: A Key Scaffold in Modern Drug Discovery
Executive Summary
This compound is a heterocyclic compound featuring a central piperidine ring linked to a p-cresol moiety via an ether bond. While a discrete entity, its true significance in the pharmaceutical sciences lies in its representation of the broader phenoxy-piperidine class of molecules. The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and natural alkaloids, prized for its conformational flexibility and ability to serve as a versatile scaffold for engaging with biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, a robust synthetic methodology, expected analytical characterization, and its contextual importance as a foundational structure for drug discovery, particularly in neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.
Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These primary descriptors are critical for experimental design, stoichiometric calculations, and analytical identification. This compound is an achiral molecule composed of 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Monoisotopic Mass | 191.13101 Da | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC=C(C=C1)OC2CCCNC2 | [2] |
| InChIKey | XLKBIUMAMUGELV-UHFFFAOYSA-N | [2] |
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine nucleus is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved therapeutic agents.[1][3] Its prevalence stems from several key physicochemical and structural advantages:
-
Structural Versatility : The saturated, six-membered ring can adopt well-defined chair and boat conformations, allowing for precise spatial orientation of substituents to optimize interactions with complex biological targets like GPCRs and ion channels.
-
Improved Physicochemical Properties : The basic nitrogen atom (pKa ≈ 11.2 for piperidine) is typically protonated at physiological pH. This positive charge can be exploited to improve aqueous solubility, enhance interactions with anionic residues in a binding pocket, and facilitate formulation as crystalline hydrochloride salts.[4]
-
Access to Chemical Space : The piperidine ring can be readily functionalized at multiple positions, providing a rich platform for structure-activity relationship (SAR) studies.
Derivatives of the core piperidine structure are integral to drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][5] The phenoxy-piperidine subclass, to which this compound belongs, is particularly relevant in the development of neuropharmacological agents, where it serves as a key structural motif for modulating dopamine, serotonin, and norepinephrine receptor activity.[6][7]
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through several established organic chemistry reactions. A logical and robust approach is the Williamson ether synthesis, which involves the coupling of an alkoxide with an organohalide. Here, we propose a retrosynthesis that disconnects the ether linkage, identifying 3-hydroxypiperidine and a derivative of 4-methylphenol as key starting materials.
Retrosynthetic Analysis
The disconnection of the C-O ether bond is the most logical retrosynthetic step. This leads back to two commercially available precursors: a protected 3-hydroxypiperidine and 4-methylphenol (p-cresol). The piperidine's secondary amine must be protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chemimpex.com [chemimpex.com]
- 7. chemrxiv.org [chemrxiv.org]
Physical and chemical properties of piperidine compounds
An In-depth Technical Guide on the Physical and Chemical Properties of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of piperidine, a foundational heterocyclic amine. Piperidine and its derivatives are of significant interest in medicinal chemistry and drug development, appearing in over twenty classes of pharmaceuticals.[1][2] This document details its structural characteristics, reactivity, and pharmacological significance, supported by quantitative data, experimental protocols, and visualizations of key chemical and biological processes.
Physical and Spectroscopic Properties of Piperidine
Piperidine is a colorless liquid at room temperature with a characteristic pungent, amine-like odor.[3][4][5] It is a six-membered heterocyclic amine, structurally a saturated form of pyridine, consisting of five methylene bridges and one amine bridge.[1][3]
Core Physical Data
The fundamental physical properties of piperidine are summarized in the table below, providing a baseline for its handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁N | [3][6] |
| Molar Mass | 85.15 g·mol⁻¹ | [3][6] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Pungent, pepper-like, fishy-ammoniacal | [3][4] |
| Density | 0.862 g/mL at 20-25 °C | [3][7][8] |
| Melting Point | -7 to -9 °C (19 to 16 °F; 266 to 264 K) | [3][4] |
| Boiling Point | 106 °C (223 °F; 379 K) | [3][4][9] |
| Solubility in Water | Miscible | [3][5] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene, chloroform | [5][9] |
| Acidity (pKa of conjugate acid) | 11.12 - 11.22 | [3][8][9] |
| Vapor Pressure | 23 mmHg at 20 °C; 40 mmHg at 29.2 °C | [6][10] |
| Refractive Index (n²⁰/D) | 1.452 - 1.4534 | [6][9][11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of piperidine and its derivatives.
| Spectrum Type | Key Features and Chemical Shifts (ppm) | Source(s) |
| ¹H NMR (CDCl₃) | δ 2.79 (t, 4H, -CH₂-N-CH₂-), δ 1.51 (m, 6H, remaining -CH₂-) | [3] |
| ¹³C NMR (CDCl₃) | δ 47.0 (C2, C6), δ 27.2 (C3, C5), δ 25.2 (C4) | [3] |
| Infrared (IR) | Key absorptions indicating N-H and C-H stretching. | [11] |
| Mass Spectrometry | Molecular ion peak (M+) consistent with its molar mass. | [12] |
Chemical Properties and Reactivity
Piperidine's chemical behavior is defined by the lone pair of electrons on its nitrogen atom, its saturated ring structure, and its conformational flexibility.
Basicity and Nucleophilicity
As a secondary amine, piperidine is a significant organic base.[] Its conjugate acid has a pKa of approximately 11.12, making it a stronger base than many other aliphatic amines.[8][9] This basicity, combined with the accessibility of the nitrogen's lone pair, makes it a potent nucleophile, readily participating in reactions like N-acylation and N-alkylation.[14][15] It reacts exothermically with acids to form salts.[10]
Conformational Analysis
Similar to cyclohexane, piperidine predominantly adopts a chair conformation to minimize steric and torsional strain.[3][16] Two distinct chair conformations exist in equilibrium: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable.[3] The energy barrier for nitrogen inversion is substantially lower than for ring inversion, allowing for rapid interconversion between the two conformers.[3] For N-substituted piperidines, the substituent's preference for the equatorial position is often more pronounced than in analogous cyclohexanes.[3]
Key Chemical Reactions
Piperidine is a versatile reagent and building block in organic synthesis.[][17]
-
Enamine Synthesis: It is widely used to react with ketones or aldehydes to form enamines. These enamines are crucial intermediates in reactions like the Stork enamine alkylation, which forms a new carbon-carbon bond.[3]
-
N-Alkylation and N-Acylation: As a strong nucleophile, piperidine readily undergoes alkylation with alkyl halides and acylation with agents like acid chlorides or anhydrides to form N-substituted piperidines.[15]
-
Catalysis: It serves as a base catalyst in various condensation reactions, including Knoevenagel and Michael additions.
-
Deprotection in Peptide Synthesis: Piperidine is commonly used as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids during solid-phase peptide synthesis.[3]
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and analysis of piperidine compounds.
Synthesis: Catalytic Hydrogenation of Pyridine
One of the most common and direct industrial methods for producing piperidine is the catalytic hydrogenation of pyridine.[8][18]
Objective: To reduce pyridine to piperidine using a metal catalyst and hydrogen gas.
Materials:
-
Pyridine
-
Hydrogen (H₂) gas
-
Catalyst (e.g., Nickel, Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))
-
Solvent (e.g., Ethanol, or neat reaction)
-
High-pressure reactor (autoclave)
Procedure:
-
The pyridine precursor is dissolved in a suitable solvent (or used neat) and placed into a high-pressure reactor.
-
A catalytic amount of the chosen metal catalyst (e.g., 5-10% Rh/C) is added to the solution.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 5 atm).
-
The reaction mixture is heated (e.g., to 80 °C) and stirred vigorously to ensure efficient mixing and contact with the catalyst.
-
The reaction is monitored by tracking the consumption of hydrogen gas or by analyzing aliquots using techniques like Gas Chromatography (GC).
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the solid catalyst.
-
The solvent is removed under reduced pressure (rotary evaporation) to yield the crude piperidine product.
-
Purification is achieved via distillation to obtain pure piperidine.
Analysis: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidinium ion.
Materials:
-
Piperidine solution of known concentration (e.g., 0.1 M)
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
Calibrated pH meter with an electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Pipette a known volume of the piperidine solution into a beaker.
-
Add distilled water to ensure the pH electrode is sufficiently submerged.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the piperidine solution.
-
Begin adding the HCl titrant from the burette in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point volume (V_eq).
-
The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the piperidinium ion.
Pharmacological Significance and Signaling Pathways
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anticancer, antiviral, analgesic, and neuroprotective effects.[1][17][19]
Role in Drug Design
The conformational rigidity and three-dimensional nature of the piperidine ring allow for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[18] Its basic nitrogen can form key salt bridges in receptor binding pockets. Piperidine derivatives are found in drugs targeting dopamine and serotonin receptors for neurological disorders and in acetylcholinesterase inhibitors like Donepezil for Alzheimer's disease.[17][20]
Modulation of Cellular Signaling Pathways
Piperidine-containing compounds have been shown to modulate critical intracellular signaling pathways implicated in diseases like cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Overactivation is a hallmark of many cancers. Certain piperidine derivatives can inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[21][22]
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Piperine, an alkaloid containing a piperidine moiety, has been shown to suppress the activation of NF-κB, contributing to its anti-inflammatory and anticancer properties.[21]
-
TGF-β/SMAD Pathway: The Transforming Growth Factor-beta (TGF-β) pathway plays a role in cell differentiation and fibrosis. Piperine can inhibit this pathway, which is beneficial in conditions like chronic pancreatitis and may disrupt cancer cell metastasis.[23]
Conclusion
Piperidine is a fundamental heterocyclic compound with well-defined physical and chemical properties that make it an invaluable tool in organic synthesis and a cornerstone of modern drug discovery. Its unique combination of basicity, nucleophilicity, and conformational characteristics allows for its incorporation into a vast range of structurally complex and biologically active molecules. A thorough understanding of its properties, as outlined in this guide, is essential for researchers aiming to leverage this versatile scaffold in the development of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Piperidine [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 14. Reactions of Piperidines | Ambeed [ambeed.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ijnrd.org [ijnrd.org]
- 18. benchchem.com [benchchem.com]
- 19. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 20. biosynce.com [biosynce.com]
- 21. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 3-(4-Methylphenoxy)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylphenoxy)piperidine is a molecule of significant interest within medicinal chemistry due to its core structure, a phenoxy-piperidine scaffold, which is prevalent in a multitude of biologically active compounds. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally related compounds and their established biological activities allows for a robust, inferential identification of its potential biological targets. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) for phenoxy-piperidine derivatives to predict the most probable protein targets for this compound. The primary focus of this document will be on its potential interactions with opioid receptors, dopamine receptors, and monoamine transporters, drawing upon quantitative data from analogous compounds. This guide also provides detailed experimental protocols for assessing activity at these targets and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Inferred Biological Targets from Structure-Activity Relationship (SAR) Analysis
The phenoxy-piperidine moiety is a versatile pharmacophore, with modifications to the substitution pattern on both the piperidine and phenyl rings leading to high-affinity ligands for a diverse range of central nervous system (CNS) targets. The specific substitution pattern of this compound, with the phenoxy group at the 3-position of the piperidine ring and a methyl group at the para-position of the phenoxy ring, suggests several high-probability biological targets.
Opioid Receptors
A significant body of research points to the interaction of phenoxy-piperidine derivatives with various opioid receptor subtypes.
-
ORL1 (NOP) Receptor: Studies on a series of 3-phenoxypropyl piperidine analogues have identified them as novel and potent agonists for the Orphanin FQ/Nociceptin (ORL1) receptor[1][2][3]. The exploration of the 3-phenoxypropyl region in these analogues has been a key area of SAR studies.
-
μ-Opioid Receptor (MOR): Analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been designed and synthesized as highly potent and selective μ-opioid receptor agonists[4]. These studies highlight the importance of the substituent pattern on the phenyl ring for binding affinity and selectivity[4].
-
κ-Opioid Receptor (KOR): A trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative has been identified as a highly potent and selective opioid kappa receptor antagonist[5]. This demonstrates that subtle changes in stereochemistry and substitution can switch between agonist and antagonist activity and alter receptor selectivity.
Table 1: Binding Affinities of Representative Phenoxy-Piperidine Derivatives at Opioid Receptors
| Compound/Analog Class | Receptor Subtype | Binding Affinity (Ki) | Reference |
| 3-Phenoxypropyl piperidine analogues | ORL1 (NOP) | Potent agonism reported | [1][2][3] |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue (Compound 23) | MOR | 0.0034 nM | [4] |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue (Compound 23) | KOR | 7.9 nM | [4] |
| (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative (JDTic, 10) | KOR | 0.3 nM | [5] |
Dopamine D4 Receptor
Recent research has identified 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective antagonists of the dopamine D4 receptor[6]. The structure-activity relationship studies in this series are particularly relevant to this compound. Notably, while a 4-methyl substitution on the phenoxy ring of a 3,3-difluoropiperidine analog led to an inactive compound, a 4-fluoro-3-methylphenoxy derivative of a 4,4-difluoropiperidine scaffold was among the most active compounds, with a Ki of 6.5 nM[6]. This suggests that the electronic and steric properties of the substituent at the 4-position of the phenoxy ring are critical for D4 receptor affinity.
Table 2: Binding Affinities of Representative 3-(Phenoxymethyl)piperidine Derivatives at the Dopamine D4 Receptor
| Compound/Analog | Receptor | Binding Affinity (Ki) | Reference |
| 4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidine derivative | D4 | 5.5 nM | [6] |
| 4,4-difluoro-3-(3-methylphenoxymethyl)piperidine derivative | D4 | 13 nM | [6] |
| 4,4-difluoro-3-(4-fluoro-3-methylphenoxymethyl)piperidine derivative | D4 | 6.5 nM | [6] |
| 3,3-difluoro-3-(4-methylphenoxymethyl)piperidine derivative | D4 | Inactive | [6] |
Norepinephrine Transporter (NET)
The structure of this compound shares features with atomoxetine, a selective norepinephrine reuptake inhibitor (sNRI) used for the treatment of ADHD[7]. Atomoxetine is (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, and while it is not a piperidine, the presence of a methylphenoxy group (o-tolyloxy) is a key component of its pharmacophore. This structural similarity suggests that this compound could potentially interact with the norepinephrine transporter.
Experimental Protocols
To empirically determine the biological targets of this compound, a tiered screening approach is recommended. This would begin with binding assays for the highest probability targets, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
-
Materials:
-
Membrane preparations from CHO cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone (10 μM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curves and convert to Ki using the Cheng-Prusoff equation.
-
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
-
Materials:
-
Procedure:
-
Follow a similar procedure as described for the opioid receptor binding assay.
-
Incubate at room temperature for 2 hours.
-
Filter and count radioactivity.
-
Calculate IC50 and Ki values.
-
Functional Assays
-
Objective: To determine if this compound acts as an agonist or antagonist at opioid or dopamine receptors.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
-
Procedure:
-
Incubate receptor-expressing cell membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.
-
For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
After incubation, separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will inhibit the agonist-stimulated binding.
-
-
Objective: To determine the inhibitory potency (IC50) of this compound on the norepinephrine transporter (NET).
-
Materials:
-
HEK293 cells stably expressing the human NET.
-
Radiolabeled substrate: [³H]Norepinephrine.
-
Uptake buffer.
-
-
Procedure:
-
Pre-incubate the NET-expressing cells with varying concentrations of the test compound.
-
Add [³H]Norepinephrine and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC50 for the inhibition of norepinephrine uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts relevant to the investigation of this compound.
Workflow for Target Identification
Opioid Receptor Signaling Pathway
Dopamine D4 Receptor Antagonism
Conclusion
Based on a thorough analysis of the structure-activity relationships of analogous compounds, this compound is predicted to primarily interact with opioid receptors and the dopamine D4 receptor. There is also a possibility of interaction with the norepinephrine transporter. The provided experimental protocols offer a clear path for the empirical validation of these potential biological targets. The signaling pathway and workflow diagrams serve as a visual guide for researchers embarking on the pharmacological characterization of this and related molecules. Further investigation into the stereochemistry of this compound will also be crucial, as it is likely to have a significant impact on its affinity and activity at these potential targets. This document provides a foundational framework for initiating drug discovery and development programs centered around the this compound scaffold.
References
- 1. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Atomoxetine - Wikipedia [en.wikipedia.org]
The Synthesis and Bioactivity of 3-(4-Methylphenoxy)piperidine Analogues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, synthesis, and biological evaluation of 3-(4-methylphenoxy)piperidine and its analogues. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the systematic IUPAC naming conventions, summarizes key quantitative data from structure-activity relationship (SAR) studies, and provides detailed experimental protocols for their synthesis. Furthermore, it visualizes critical experimental workflows to facilitate a deeper understanding of the research and development process for these promising molecules.
IUPAC Nomenclature
The systematic naming of this compound analogues follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The core structure consists of a piperidine ring substituted at the 3-position with a phenoxy group, which in turn has a methyl group at the 4-position of the phenyl ring. Variations in this core structure, such as substitutions on the piperidine ring or the phenyl ring, are named accordingly.
According to IUPAC nomenclature, the parent compound is named This compound [1]. The piperidine ring is numbered starting from the nitrogen atom as position 1. The phenoxy group is attached to the 3-position of the piperidine ring, and the methyl group is at the 4-position of the phenoxy substituent. PubChem provides the canonical SMILES notation as CC1=CC=C(C=C1)OC2CCCNC2 and the InChIKey as XLKBIUMAMUGELV-UHFFFAOYSA-N for this compound[1].
Analogues are named by indicating the position and identity of any additional substituents. For example:
-
3-(2-Methylphenoxy)piperidine : Here, the methyl group is at the 2-position of the phenoxy ring[2].
-
3-(Benzhydryloxymethyl)piperidine : This analogue features a benzhydryloxy (diphenylmethoxy) group attached to a methyl substituent at the 3-position of the piperidine ring[3].
-
4-[2-(Trifluoromethoxy)phenoxy]piperidine : In this case, the phenoxy group is at the 4-position of the piperidine ring, and the phenyl ring is substituted with a trifluoromethoxy group at the 2-position[4].
Quantitative Data and Structure-Activity Relationships
The biological activity of this compound analogues has been explored in various contexts, including their potential as antagonists for the dopamine D4 receptor and their anticonvulsant properties[5][6][7]. The following tables summarize key quantitative data from published studies.
| Compound ID | Structure/Substituents | Receptor Binding Affinity (Ki, nM) | Lipophilic Efficiency (LipE) | CNS MPO Score | Reference |
| 9j | 4-cyanophenoxy | 1.7 (D4R) | >5 | - | [5] |
| 9k | 3,4-difluorophenoxy | 2.7 (D4R) | - | - | [5] |
| 9l | 4-fluoro-3-methylphenoxy | 6.5 (D4R) | - | - | [5] |
| 9m | 4-cyano-3-fluorophenoxy | 21 (D4R) | - | - | [5] |
| 8b | 3,4-difluorophenyl | 5.5 (D4R) | - | - | [5] |
| 8c | 3-methylphenyl | 13 (D4R) | - | - | [5] |
Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of Phenoxy Piperidine Analogues.
| Compound ID | Structure/Substituents | Anticonvulsant Activity (MES test, 30 mg/kg) | Anticonvulsant Activity (scMET test, 100 mg/kg) | Neurotoxicity (rotarod test) | Reference |
| 2 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | - | - | [6] |
| 3 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | - | - | [6] |
| 4 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | Protection | High | [6] |
| 9 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | - | - | [6] |
| 11 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | - | - | [6] |
| 12 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | - | - | [6] |
| 20 | tert-amylphenoxyalkyl (homo)piperidine derivative | Active at 0.5 h | - | - | [6] |
Table 2: Anticonvulsant Activity of Phenoxyalkyl (homo)piperidine Derivatives.
Experimental Protocols
The synthesis of this compound and its analogues can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a substituted phenol. Below are generalized experimental protocols based on established methods for the synthesis of piperidine derivatives[8][9][10].
General Procedure for the Synthesis of Phenoxy Piperidine Analogues
A general and widely employed method involves the reaction of a halo-substituted piperidine with a corresponding phenol in the presence of a base.
Materials:
-
N-protected 3-halopiperidine (e.g., 1-Boc-3-chloropiperidine)
-
Substituted phenol (e.g., 4-methylphenol)
-
Base (e.g., Cesium carbonate, Potassium carbonate)
-
Solvent (e.g., Acetonitrile, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Protocol:
-
To a solution of the substituted phenol (1.0 eq.) in the chosen solvent, add the base (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the N-protected 3-halopiperidine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-protected phenoxy piperidine analogue.
-
The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in diethyl ether) to yield the final product.
Reductive Amination for N-Functionalization
The nitrogen atom of the piperidine ring is a common site for introducing diversity to modulate the compound's properties[8]. Reductive amination is a standard method for this functionalization.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
Protocol:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in the solvent.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development of this compound analogues.
Caption: General workflow for the synthesis and functionalization of this compound analogues.
References
- 1. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(Diphenylmethoxy)methyl]piperidine | C19H23NO | CID 19004209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | C12H15ClF3NO2 | CID 53400828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)piperidine, a notable scaffold in medicinal chemistry, and its related compounds. This document details its chemical identity, synthesis methodologies, and potential biological activities. It further explores the common signaling pathways associated with aryloxypiperidine derivatives, offering a predictive framework for the mechanism of action of this compound. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Compound Identification
The primary compound of interest is this compound.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Compound Name | Form | CAS Number | PubChem CID |
| This compound | Free Base | Not explicitly assigned | 21428718 |
| 3-(p-Tolyloxy)piperidine hydrochloride | Hydrochloride Salt | 1286273-46-8 | 118993417 |
Synthesis and Characterization
General Synthetic Approach: Williamson Ether Synthesis
A common and effective method for preparing aryloxypiperidines is the Williamson ether synthesis. This involves the reaction of an N-protected 3-hydroxypiperidine with a phenol in the presence of a base, or the reaction of an N-protected 3-halopiperidine with a phenoxide.
Experimental Protocol: Synthesis of N-Boc-3-(4-Methylphenoxy)piperidine
This protocol is a representative example for the synthesis of an N-protected precursor of the target compound.
Materials:
-
N-Boc-3-hydroxypiperidine
-
p-Cresol (4-methylphenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH) (alternative protocol)
-
N-Boc-3-bromopiperidine (alternative protocol)
-
Anhydrous dimethylformamide (DMF) (alternative protocol)
-
Standard workup and purification reagents (diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography).
Procedure (Mitsunobu Reaction):
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), p-cresol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-methylphenoxy)piperidine.
Alternative Procedure (Williamson Synthesis):
-
To a solution of p-cresol (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of N-Boc-3-bromopiperidine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection:
The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product, this compound.
Characterization
The synthesized compounds should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Biological Activity and Screening
Aryloxypiperidine derivatives are known to interact with various biological targets, particularly within the central nervous system. Based on the activities of structurally similar compounds, this compound and its analogs are potential modulators of monoamine transporters and receptors.
Potential Biological Targets
-
Dopamine Receptors (e.g., D₄): Several 3-aryloxypiperidine derivatives have shown affinity for dopamine receptors.[1]
-
Serotonin Transporter (SERT) and Receptors: The aryloxypiperidine scaffold is present in compounds targeting the serotonin system.
-
Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake is a known activity for some related structures.
-
Opioid Receptors: The piperidine ring is a core component of many opioid receptor ligands.[2]
Quantitative Data for Related Compounds
The following table summarizes the binding affinities (Ki) of some 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the human dopamine D4 receptor, providing a reference for the potential potency of related structures.[1]
Table 2: Binding Affinity (Ki) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at the Human Dopamine D₄ Receptor
| Compound ID | R Group on Phenoxy Ring | Ki (nM) |
| 8b | 3,4-difluoro | 5.5 |
| 8c | 3-methyl | 13 |
| 8d | 4-chloro | 53 |
| 8e | H | 27 |
| 8f | 3-fluoro-4-methyl | 72 |
| 9j | 4-cyano | 1.7 |
| 9k | 3,4-difluoro | 2.7 |
| 9l | 4-fluoro-3-methyl | 6.5 |
| 9m | 4-cyano-3-fluoro | 21 |
Experimental Protocols for Biological Screening
This assay is used to determine the binding affinity of a compound to a specific receptor.
Principle: The test compound competes with a radiolabeled ligand of known affinity for binding to the target receptor expressed in cell membranes.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human D₄ receptor).
-
Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
This assay is used to assess the antinociceptive (analgesic) properties of a compound.
Principle: The latency of a mouse to withdraw its tail from a noxious heat stimulus is measured before and after administration of the test compound.
Procedure:
-
Acclimatization: Acclimatize mice to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the tail. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound via a suitable route (e.g., intraperitoneal or subcutaneous).
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Potential Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with one or more signaling pathways. Based on the known pharmacology of related compounds, the following pathways are of particular interest.
Dopamine D₄ Receptor Signaling
The dopamine D₄ receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Serotonin Transporter (SERT) Signaling
SERT is responsible for the reuptake of serotonin from the synaptic cleft.[5] Inhibition of SERT by a compound like this compound would increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Norepinephrine Transporter (NET) Signaling
Similar to SERT, NET is responsible for the reuptake of norepinephrine from the synaptic cleft.[6] Inhibition of NET would lead to increased noradrenergic signaling.
Opioid Receptor Signaling
Opioid receptors (μ, δ, and κ) are Gi/o-coupled GPCRs.[7] Activation by a ligand leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and modulation of ion channels, ultimately resulting in an analgesic effect.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]
- 6. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 3-(4-Methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of in vitro experimental protocols for the initial characterization of the novel compound, 3-(4-Methylphenoxy)piperidine. Given the prevalence of the phenoxy-piperidine scaffold in centrally acting agents, the described workflow is designed to assess the compound's potential interaction with G-protein coupled receptors (GPCRs) and to evaluate its general cellular toxicity. The protocols include a cell viability assay, a panel of receptor binding assays, and functional assays to determine agonist or antagonist activity at representative GPCRs from different signaling families (Gαs, Gαi, and Gαq).
Introduction
Piperidine-containing compounds are integral structural motifs in a vast number of pharmaceuticals and bioactive molecules, frequently targeting the central nervous system. The this compound structure suggests potential activity at monoaminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors, or other targets like sigma receptors. A systematic in vitro evaluation is the critical first step in elucidating its pharmacological profile. This document outlines a strategic workflow, from initial toxicity assessment to target binding and functional activity, providing researchers with the necessary protocols to profile this compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized and presented in the formats below. The data presented here are hypothetical and for illustrative purposes only.
Table 1: Cytotoxicity of this compound in HEK293 Cells. This table summarizes the compound's effect on cell viability.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HEK293 | 48 | > 100 |
| Doxorubicin (Control) | HEK293 | 48 | 0.8 |
Table 2: Receptor Binding Affinity Profile. This table shows the compound's binding affinity (Ki) for a panel of GPCR targets.
| Target Receptor | Radioligand | Kᵢ (nM) for this compound |
| Dopamine D₂ | [³H]-Spiperone | 85 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 150 |
| α₁-Adrenergic | [³H]-Prazosin | 550 |
| Sigma-1 | [³H]-(+)-Pentazocine | 25 |
Table 3: Functional Activity at Selected GPCRs. This table details the compound's functional effect (agonist or antagonist) and potency.
| Target & Cell Line | Assay Type | Mode | EC₅₀ / IC₅₀ (nM) |
| Dopamine D₂ (CHO-K1) | cAMP Inhibition | Antagonist | 120 (IC₅₀) |
| Serotonin 5-HT₂ₐ (HEK293) | Calcium Mobilization | Antagonist | 210 (IC₅₀) |
| Sigma-1 (HEK293) | No functional assay performed | N/A | N/A |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for compound characterization and a representative GPCR signaling pathway that may be modulated.
Caption: General experimental workflow for in vitro characterization.
Caption: Simplified Gαq signaling pathway, a potential target mechanism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which the compound exhibits cytotoxic effects, ensuring subsequent assays are performed at non-toxic concentrations.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
This compound, stock solution in DMSO
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compound or vehicle control (0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1][2] Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol measures the compound's ability to displace a known radioligand from a specific receptor, allowing determination of the binding affinity (Kᵢ). This example uses membranes from cells expressing the Dopamine D₂ receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human Dopamine D₂)
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
This compound, serial dilutions
-
96-well plates
-
Glass fiber filter mats (e.g., GF/C)
-
Cell harvester and vacuum filtration system
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kₔ.
-
150 µL of cell membrane preparation (5-20 µg protein).[4]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[4]
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 3: Gαi/Gαs Functional Assay (cAMP Accumulation)
This protocol determines if the compound acts as an agonist or antagonist at Gαi or Gαs-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP). This example is for a Gαi-coupled receptor (e.g., Dopamine D₂).
Materials:
-
CHO-K1 cells stably expressing the Gαi-coupled receptor
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Forskolin (adenylyl cyclase activator)
-
Known agonist for the receptor (e.g., Quinpirole for D₂)
-
This compound, serial dilutions
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen detection kit
Methodology:
-
Cell Preparation: Seed cells into a 96-well or 384-well plate and grow to near confluency.
-
Agonist Mode:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for the time recommended by the cAMP kit manufacturer.
-
Lyse the cells and measure cAMP levels according to the kit protocol.
-
-
Antagonist Mode:
-
Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a fixed concentration of a known agonist (at its EC₈₀) in the presence of Forskolin. For Gαi-coupled receptors, forskolin is used to stimulate cAMP production, so the inhibitory effect of the agonist can be measured.[5][6]
-
Incubate for the recommended time.
-
Lyse the cells and measure cAMP levels according to the kit protocol.
-
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against log compound concentration to determine the EC₅₀.
-
Antagonist Mode: Plot the inhibition of the agonist response against log compound concentration to determine the IC₅₀.
-
Protocol 4: Gαq Functional Assay (Calcium Mobilization)
This protocol assesses agonist or antagonist activity at Gαq-coupled receptors by measuring intracellular calcium flux.
Materials:
-
HEK293 cells expressing the Gαq-coupled receptor (e.g., 5-HT₂ₐ)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)[7]
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Known agonist for the receptor (e.g., Serotonin)
-
This compound, serial dilutions
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow overnight to form a confluent monolayer.[7]
-
Dye Loading: Remove the culture medium and add 100 µL of assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.[7]
-
Assay Measurement: Place the cell plate into the fluorescence reader.
-
Agonist Mode:
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 25 µL of the test compound at various concentrations and continue reading fluorescence for 60-120 seconds.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes before placing the plate in the reader.
-
Record a baseline reading.
-
Inject a fixed concentration of a known agonist (at its EC₈₀) and continue reading fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence (maximum - baseline).
-
Agonist Mode: Plot the fluorescence change against log compound concentration to determine the EC₅₀.
-
Antagonist Mode: Plot the inhibition of the agonist-induced fluorescence change against log compound concentration to determine the IC₅₀.
-
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
Application of 3-(4-Methylphenoxy)piperidine in Neuroscience Research: A Profile of a Potential Dopamine D4 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 3-(4-Methylphenoxy)piperidine is a substituted piperidine derivative with potential applications in neuroscience research, particularly in the study of the dopamine D4 receptor (D4R). While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known D4R antagonists suggests it may serve as a valuable tool for investigating the role of this receptor in various neurological and psychiatric conditions.
The piperidine scaffold is a common feature in many centrally active compounds. The phenoxy ether linkage at the 3-position of the piperidine ring, combined with a methyl group on the phenyl ring, presents a unique structure for exploring structure-activity relationships (SAR) at dopamine receptors. Based on studies of closely related 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, it is hypothesized that this compound may act as a ligand for the dopamine D4 receptor.[1] The D4R is highly expressed in brain regions associated with cognition, motivation, and reward, making it a target of interest for conditions such as schizophrenia, ADHD, and Parkinson's disease.
The potential utility of this compound in neuroscience research includes:
-
Investigating the role of the dopamine D4 receptor: As a potential D4R ligand, this compound could be used in in vitro and in vivo models to elucidate the physiological and pathological functions of this receptor.
-
Structure-Activity Relationship (SAR) studies: By comparing the activity of this compound with other substituted phenoxymethylpiperidine analogs, researchers can gain insights into the structural requirements for D4R binding and selectivity.
-
Tool compound for assay development: This molecule could be used to develop and validate new assays for screening other potential D4R ligands.
It is important to note that while the 4-methyl substitution on the phenoxy ring of a related 3,3-difluoropiperidine series resulted in an inactive compound, the SAR can vary significantly between different scaffolds.[1] Therefore, empirical testing of this compound is necessary to determine its actual pharmacological profile.
Quantitative Data Summary
The following table summarizes the binding affinities of structurally related 3-(phenoxymethyl)piperidine derivatives for the human dopamine D4 receptor (hD4R). This data is provided to offer a comparative context for the potential activity of this compound.
| Compound | Modification from this compound Structure | Receptor Target | Binding Affinity (Ki) [nM] | Reference |
| 4,4-difluoro-3-(3-methylphenoxymethyl)piperidine derivative | Addition of two fluorine atoms at the 4-position of the piperidine ring; methyl group at the 3-position of the phenoxy ring | hD4R | 13 | [1] |
| 4,4-difluoro-3-(4-fluoro-3-methylphenoxymethyl)piperidine derivative | Addition of two fluorine atoms at the 4-position of the piperidine ring; fluorine and methyl groups on the phenoxy ring | hD4R | 6.5 | [1] |
| 3,3-difluoro-3-(4-methylphenoxymethyl)piperidine derivative | Addition of two fluorine atoms at the 3-position of the piperidine ring | hD4R | Inactive | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the neuropharmacological activity of this compound, based on protocols used for similar compounds.
Protocol 1: In Vitro Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).
-
[3H]N-methylspiperone (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Unlabeled spiperone (for non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hD4R cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
[3H]N-methylspiperone at a concentration near its Kd.
-
For non-specific binding, add a high concentration of unlabeled spiperone (e.g., 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of CNS Activity (e.g., Rodent Locomotor Activity)
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice, which can be indicative of CNS effects, including potential dopaminergic modulation.
Materials:
-
Male Swiss-Webster mice.
-
This compound.
-
Vehicle (e.g., saline with a small amount of DMSO or Tween 80).
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Use a range of doses.
-
Data Collection: Immediately after injection, place the mice back into the locomotor activity chambers and record their locomotor activity (e.g., beam breaks, distance traveled) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Hypothesized antagonistic action on the D4R signaling pathway.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining receptor binding affinity.
References
Application Notes and Protocols: 3-(4-Methylphenoxy)piperidine as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylphenoxy)piperidine belongs to a class of piperidine-based compounds that have garnered significant interest in medicinal chemistry due to their versatile scaffold and potential to interact with a range of biological targets, particularly within the central nervous system (CNS). While direct and extensive research on this compound is limited in publicly available literature, analysis of its structurally similar analogs suggests its potential as a therapeutic agent for neurological and psychiatric disorders. These application notes provide a comprehensive overview of the potential applications, hypothetical mechanisms, and detailed experimental protocols to facilitate further research into this compound. The data presented is largely based on studies of close structural analogs and is intended to serve as a guide for investigating the therapeutic promise of this compound.
Potential Therapeutic Applications and Mechanism of Action
The therapeutic potential of this compound can be inferred from the pharmacological activities of its analogs. The core structure, a phenoxy-piperidine moiety, is a common feature in ligands for various CNS receptors.
Potential Applications:
-
Neurodegenerative Disorders: Analogs have shown affinity for dopamine D4 receptors, which are implicated in conditions like Parkinson's disease.
-
Pain Management: The piperidine scaffold is a well-established pharmacophore for opioid receptor modulators, suggesting potential analgesic properties.
-
Depression and Anxiety: Structurally related compounds have been investigated for their antidepressant effects, possibly through the modulation of monoamine transporters.
-
Neuropathic Pain and Epilepsy: Some analogs act as NMDA receptor antagonists, a target for treating neuropathic pain and seizure disorders.
Hypothesized Mechanism of Action:
Based on the activities of its analogs, this compound could potentially act as a modulator of G-protein coupled receptors (GPCRs) such as dopamine or opioid receptors. Upon binding, it may initiate or inhibit downstream signaling cascades, leading to a therapeutic effect. A generalized signaling pathway for a GPCR is depicted below.
Quantitative Data from Structural Analogs
The following tables summarize the biological data for compounds structurally related to this compound. This data provides a basis for hypothesizing the potential affinity and potency of the title compound.
Table 1: Binding Affinities (Ki) of Analogs at the Dopamine D4 Receptor
| Compound/Analog | Ki (nM) | Reference |
| 4,4-difluoro-3-(3-methylphenoxy)piperidine derivative | 13 | [1] |
| 4,4-difluoro-3-(3,4-difluorophenoxy)piperidine derivative | 5.5 | [1] |
| 4,4-difluoro-3-(4-fluoro-3-methylphenoxy)piperidine derivative | 6.5 | [1] |
Table 2: Functional Activity (IC50/ED50) of Analogs at Various Targets
| Compound/Analog | Target/Assay | Activity (µM) | Reference |
| N-(2-phenoxyethyl)-4-benzylpiperidine derivative | NR1/2B NMDA Receptor | IC50 = 0.63 | [2] |
| 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1/2B NMDA Receptor | IC50 = 0.025 | [2] |
| 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | Mouse Maximal Electroshock (MES) | ED50 = 0.7 mg/kg iv | [2] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, purification, and in vitro evaluation of this compound. These are based on established methods for similar compounds.
Synthesis of this compound
This protocol describes a two-step synthesis involving the formation of an epoxide followed by a ring-opening reaction with piperidine.
References
Application Notes: Preparation of Stock Solutions of 3-(4-Methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions of 3-(4-Methylphenoxy)piperidine. Due to its physicochemical properties, careful selection of a solvent and proper technique are crucial for obtaining accurate and reproducible experimental results. This document outlines methodologies for preparing stock solutions in common organic solvents, such as Dimethyl Sulfoxide (DMSO), and provides guidance on storage and handling to ensure solution stability and integrity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for proper stock solution preparation. While specific experimental solubility data is not widely published, the properties can be inferred from its structure and data on similar piperidine derivatives.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | Inferred from Isomer Data[1] |
| Molecular Weight | 191.27 g/mol | Inferred from Isomer Data[1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Solubility (Predicted) | - Aqueous: Very low to insoluble | Benchchem Technical Support[2] |
| - DMSO: Soluble | Common solvent for similar compounds[3] | |
| - Ethanol/Methanol: Likely soluble | General solvent for organic compounds | |
| Storage Temperature | 2-8°C, protect from light and air | General recommendation for piperidines[4] |
Experimental Protocols
Safety Precautions
Piperidine derivatives should be handled with care. Always work in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6][7]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of non-polar compounds for use in biological assays.[3]
Materials:
-
This compound (solid or oil)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Calibrated micropipettes
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare the amber vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare a 10 mM stock solution, weigh out 1.91 mg.
-
Solvent Addition: Calculate the required volume of DMSO. To prepare a 10 mM solution with 1.91 mg of the compound (MW = 191.27 g/mol ), you will need 1 mL of DMSO.
-
Calculation:
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.00191 g / 191.27 g/mol = 1 x 10⁻⁵ mol
-
Volume (L) = Moles / Concentration (mol/L) = 1 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1 mL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but check for compound stability at elevated temperatures first.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Working Solutions
For most biological experiments, the high-concentration DMSO stock must be diluted into an aqueous buffer. It is critical to avoid precipitation of the compound during this step.[2]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Calibrated micropipettes
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the DMSO stock solution into the aqueous buffer. This gradual decrease in solvent polarity can prevent precipitation.[2]
-
Final Dilution: Add the stock solution to the aqueous buffer, not the other way around. Pipette the stock solution directly into the buffer while vortexing or mixing to ensure rapid dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
-
Solubility Check: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high for the aqueous buffer system. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay.
-
Fresh Preparation: Always prepare fresh working solutions immediately before each experiment for best results.[2]
Caption: Decision workflow for preparing aqueous working solutions.
Storage and Stability
Table 2: Storage Recommendations
| Solution Type | Storage Temperature | Container | Duration | Key Considerations |
| Neat Compound | 2-8°C | Tightly sealed, light-resistant container | Long-term | Protect from moisture and air. |
| DMSO Stock | -20°C or -80°C | Tightly sealed, amber cryovials | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Aqueous Working Solution | Room Temperature or 4°C | Sterile tubes | < 24 hours | Prepare fresh before use. Prone to degradation and precipitation.[2] |
Conclusion
The successful preparation of a this compound stock solution is fundamental to achieving reliable and reproducible results in research. The protocols outlined in these application notes provide a robust framework for dissolving, diluting, and storing this compound. Given its likely poor aqueous solubility, using DMSO for the primary stock solution is highly recommended. Researchers should always perform preliminary solubility and stability tests to optimize these protocols for their specific experimental conditions.
References
- 1. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Quantification of 3-(4-Methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenoxy)piperidine is a piperidine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and impurity profiling. This document provides detailed application notes and proposed analytical protocols for the quantification of this compound in various matrices. The methodologies described are based on established analytical techniques for structurally related piperidine and piperazine compounds, in the absence of a specific validated method for the target analyte in the public domain. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their robustness, sensitivity, and specificity in pharmaceutical analysis.[1][2] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed as an alternative.
Analytical Methodologies
A summary of proposed analytical techniques for the quantification of this compound is presented below. These methods are adaptable and will require validation for the specific matrix and intended application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound, particularly in bulk drug substances and pharmaceutical formulations where concentration levels are expected to be relatively high. Since the target molecule possesses a chromophore (the phenoxy group), it should be readily detectable by UV spectroscopy. For compounds lacking a strong chromophore, derivatization with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be employed to enhance detection.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2] This technique is essential for pharmacokinetic and metabolic studies where low concentrations of the analyte are expected.[2][4] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high specificity by monitoring a specific precursor-to-product ion transition.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative approach, particularly for volatile and thermally stable compounds. While often used for screening and identification, it can be a powerful quantitative tool.[5] For piperidine derivatives, derivatization may sometimes be necessary to improve chromatographic behavior and sensitivity.[6][7] GC-MS provides excellent separation and definitive identification based on mass spectra.[8]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the proposed analytical methods, based on data reported for analogous piperidine and piperazine derivatives. These values should be considered as starting points for method development and validation for this compound.
Table 1: HPLC-UV Method Parameters (Proposed)
| Parameter | Proposed Value/Range | Reference for Analogy |
| Linearity Range | 1 - 100 µg/mL | [9] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [3][10] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | [3][10] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Precision (% RSD) | < 2% | [3][10] |
Table 2: LC-MS/MS Method Parameters (Proposed)
| Parameter | Proposed Value/Range | Reference for Analogy |
| Linearity Range | 0.03 - 0.40 µg/mL | [11] |
| Limit of Detection (LOD) | 0.01010 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | [11] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
| Precision (% RSD) | < 15% | [4] |
Table 3: GC-MS Method Parameters (Proposed)
| Parameter | Proposed Value/Range | Reference for Analogy |
| Linearity Range | 1.0–40.0 ng/mL | [5] |
| Limit of Detection (LOD) | 2.5–5.0 µg/ml | [5] |
| Limit of Quantification (LOQ) | 8 - 15 µg/mL | [5] |
| Accuracy (% Recovery) | 90 - 110% | [5] |
| Precision (% RSD) | < 15% | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is designed for the quantification of this compound in a bulk pharmaceutical substance.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Phosphate buffer
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 2-3). A gradient or isocratic elution can be optimized.[10][12]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35°C[3]
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a method for quantifying this compound in plasma samples, suitable for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (a structurally similar compound, e.g., a stable isotope-labeled analog)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human or animal plasma (control)
-
Protein precipitation or liquid-liquid extraction reagents
2. LC-MS/MS Conditions (Starting Point):
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[13]
-
Flow Rate: 0.4 mL/min[13]
-
Gradient: A linear gradient should be optimized to ensure separation from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its IS into the mass spectrometer to identify the precursor ions and optimize collision energies for product ions.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
4. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Quantify the concentration of this compound in the plasma samples using the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Throughput Screening of 3-(4-Methylphenoxy)piperidine for Dopamine Receptor D4 (D4R) Antagonism
An application note on the use of 3-(4-Methylphenoxy)piperidine in high-throughput screening is detailed below.
Audience: Researchers, scientists, and drug development professionals.
Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] Substituted phenoxy-piperidines, in particular, have shown affinity for various CNS targets, including dopamine receptors.[3][4] The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in several neuropsychiatric disorders, making it an attractive target for drug discovery.[3][4] This document outlines a representative high-throughput screening (HTS) campaign to evaluate the potential of this compound as a D4R antagonist.
Screening Workflow
A tiered approach is utilized, beginning with a primary high-throughput screen to identify binding affinity, followed by secondary functional assays to confirm antagonism and assess selectivity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound obtained from the screening workflow.
Table 1: Receptor Binding Affinity This table presents the inhibitory constant (Ki) values determined from the primary radioligand binding assay.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound | Dopamine D4 | [3H]-Spiperone | 25 |
| Reference Antagonist (L-745,870) | Dopamine D4 | [3H]-Spiperone | 1.5 |
Table 2: Functional Antagonist Activity This table shows the half-maximal inhibitory concentration (IC50) from the secondary cAMP functional assay.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | cAMP Inhibition | Dopamine D4 | 85 |
| Reference Antagonist (L-745,870) | cAMP Inhibition | Dopamine D4 | 5.2 |
Table 3: Dopamine Receptor Subtype Selectivity Selectivity is assessed by comparing the binding affinity (Ki) at D4R to other dopamine receptor subtypes.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| This compound | 25 | >1000 | >1000 | >40-fold | >40-fold |
Table 4: Cytotoxicity Data Cell viability was assessed using an MTT assay to rule out non-specific effects.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | HEK293 | MTT Assay (48h) | >100 |
Experimental Protocols
Protocol 1: D4R Radioligand Binding Assay
This protocol is adapted from standard competitive binding assays used for GPCRs.[3][5]
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure:
-
Add 25 µL of serially diluted this compound or reference compound to a 96-well plate.
-
Add 25 µL of [3H]-Spiperone (final concentration ~0.5 nM).
-
Add 200 µL of the D4R membrane preparation (10-20 µg protein/well).
-
Incubate at room temperature for 90 minutes.
-
Harvest the plate contents onto GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation from IC50 values generated via non-linear regression.
Protocol 2: cAMP Functional Assay
This assay measures the ability of the compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: Use HEK293 cells co-expressing the D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Procedure:
-
Plate cells in a 384-well plate and incubate for 24 hours.
-
Replace media with serum-free media containing 500 µM IBMX (a phosphodiesterase inhibitor) and varying concentrations of this compound.
-
Incubate for 20 minutes at 37°C.
-
Add a D4R agonist (e.g., quinpirole) at its EC80 concentration, along with 5 µM forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the luminescent signal according to the reporter gene assay manufacturer's instructions.
-
-
Data Analysis: Plot the luminescent signal against the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses potential cytotoxicity of the test compound.[5]
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Mechanism of Action: D4 Receptor Signaling
As a Gi/o-coupled receptor, the D4R, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist like this compound would block this action.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(4-Methylphenoxy)piperidine in In Vivo Animal Studies
Disclaimer: The following application notes and protocols are provided as a research guide for 3-(4-Methylphenoxy)piperidine. As of the date of this document, specific in vivo studies, pharmacological data, and established experimental protocols for this exact compound are not publicly available. The information presented herein is extrapolated from studies on structurally similar phenoxy-piperidine derivatives and should be adapted and validated carefully for the specific research context.
Introduction
Piperidine and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, targeting the central nervous system (CNS). The incorporation of a phenoxy moiety can modulate the pharmacokinetic and pharmacodynamic properties of the piperidine scaffold, leading to compounds with potential therapeutic applications in areas such as neurodegenerative diseases, pain management, and psychiatric disorders. This compound is a novel compound within this class. Based on the pharmacological profiles of its analogs, it is hypothesized to interact with various CNS targets, including but not limited to monoamine transporters, opioid receptors, or NMDA receptors.
These application notes provide a hypothetical framework for the in vivo investigation of this compound, outlining potential therapeutic applications and detailed experimental protocols for preclinical animal studies.
Potential Therapeutic Applications
Based on the known activities of structurally related phenoxy-piperidine compounds, this compound could be investigated for the following potential therapeutic applications:
-
Antidepressant Activity: Similar to 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which have shown antidepressant-like effects, this compound may modulate monoaminergic systems.[1]
-
Analgesic Properties: Certain 4-aryloxy-3-phenylpiperidines have demonstrated analgesic effects, suggesting that this compound could be explored for its potential in pain management.
-
Neuroprotective Effects: Given the role of piperidine-based compounds as NMDA receptor antagonists, this compound could be investigated in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Data Presentation: Hypothetical Pharmacological Profile
The following table presents a hypothetical summary of quantitative data that could be generated for this compound. The values are for illustrative purposes and should be determined experimentally.
| Parameter | Hypothetical Value | In Vivo Model / Assay |
| Pharmacokinetics | ||
| Half-life (t½) in rats (IV) | 2.5 hours | Serial blood sampling post-IV admin. |
| Bioavailability (Oral) | 45% | Comparison of AUC (oral vs. IV) |
| Brain Penetration (K,p) | 1.8 | Brain/plasma concentration ratio |
| Pharmacodynamics | ||
| ED₅₀ (Forced Swim Test) | 15 mg/kg (i.p.) | Mouse model of depression |
| ED₅₀ (Hot Plate Test) | 10 mg/kg (s.c.) | Mouse model of nociception |
| Toxicology | ||
| LD₅₀ (Acute, mice) | >300 mg/kg (p.o.) | Acute toxicity study in mice |
Experimental Protocols
General Preparation of Dosing Solutions
For in vivo studies, this compound should be of high purity (>98%). The use of non-pharmaceutical grade compounds must adhere to institutional and national guidelines for animal research.
-
Vehicle Selection: The choice of vehicle will depend on the route of administration and the solubility of the compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution of 5% DMSO, 5% Tween 80, and 90% sterile water.
-
Preparation:
-
Weigh the required amount of this compound in a sterile container.
-
If necessary, dissolve the compound in a minimal amount of an organic solvent like DMSO.
-
Add the co-solvent (e.g., Tween 80) and vortex to mix.
-
Gradually add the aqueous component (e.g., sterile saline) while vortexing to ensure a homogenous suspension or solution.
-
The final dosing solution should be filter-sterilized through a 0.22 µm syringe filter before administration.
-
Protocol: Evaluation of Antidepressant-Like Activity in the Mouse Forced Swim Test (FST)
This protocol is designed to assess the potential antidepressant effects of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
This compound
-
Vehicle control
-
Positive control (e.g., Imipramine, 20 mg/kg)
-
Glass or plastic cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally), vehicle, or imipramine 30 minutes before the test.
-
Gently place each mouse into a cylinder of water.
-
Record the behavior for a total of 6 minutes.
-
Analyze the last 4 minutes of the recording, scoring the time spent immobile (making only movements necessary to keep the head above water).
-
A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Protocol: Assessment of Analgesic Activity in the Hot Plate Test
This protocol evaluates the central analgesic activity of this compound by measuring the latency of a thermal pain response in mice.
-
Animals: Male ICR mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle control
-
Positive control (e.g., Morphine, 10 mg/kg)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
-
Procedure:
-
Acclimatize mice to the testing room and handle them for several days before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its hind paws or jumps. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, subcutaneously), vehicle, or morphine.
-
Measure the reaction latency at different time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
A significant increase in reaction latency compared to the vehicle group indicates an analgesic effect.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an antidepressant effect through the enhancement of serotonergic neurotransmission.
Caption: Hypothetical mechanism of antidepressant action.
Experimental Workflow for In Vivo Analgesic Study
The following diagram outlines the general workflow for conducting an in vivo analgesic study using the hot plate test.
Caption: Workflow for hot plate analgesic testing.
References
Application Notes and Protocols for Piperidine Derivatives in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosage and administration of various piperidine derivatives in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments. Piperidine and its derivatives are a significant class of compounds found in numerous pharmaceuticals and natural alkaloids, exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4]
Data Presentation: Dosage and Administration of Piperidine Derivatives
The following table summarizes the quantitative data on the dosage and administration of several piperidine derivatives in mice from various studies. This allows for easy comparison of different compounds and experimental setups.
| Piperidine Derivative | Mouse Strain | Therapeutic Area | Route of Administration | Dosage Range | Frequency | Key Findings |
| Piperine | Swiss albino | Analgesia | Intraperitoneal (i.p.) | 10, 20, 30 mg/kg | Single dose | Dose-dependent increase in pain threshold in tail-flick and hot plate tests. |
| Piperine | Swiss | Immunotoxicity | Oral (gavage) | 1.12, 2.25, 4.5 mg/kg | Daily for 5 days | 1.12 mg/kg considered NOAEL; higher doses showed immunosuppressive effects.[5] |
| Piperine | Adult male mice | Acute Toxicity | i.v., i.p., s.c., i.g., i.m. | LD50: 15.1, 43, 200, 330, 400 mg/kg respectively | Single dose | Toxicity varied significantly with the route of administration.[6] |
| (2S,4R)-piperidine-4-acetic acid | Male Swiss | Anticonvulsant | Intraperitoneal (i.p.) | 10, 30, 100 mg/kg | Single dose | Tested in Maximal Electroshock (MES) induced seizure model.[7] |
| (2S,4R)-piperidine-4-acetic acid | Male C57BL/6 | Anxiolytic | Intraperitoneal (i.p.) | Not specified | 30 minutes before test | Evaluated in the Elevated Plus Maze test.[7] |
| (2S,4R)-piperidine-4-acetic acid | Male BALB/c | Anxiolytic | Intraperitoneal (i.p.) | Not specified | 30 minutes before test | Assessed in the Light-Dark Box test.[7] |
| 4-(4'-bromophenyl)-4-piperidinol (PD1) and derivatives (PD3, PD5) | Not specified | Analgesia & Antiplatelet | Not specified | Not specified | Not specified | PD1, PD3, and PD5 showed significant analgesic effects. PD5 was the most potent antiplatelet agent. |
| Compound 7c (phenoxyethyl piperidine derivative) | Not specified | Cognitive function | Not specified | Not specified | Daily for 5 days | Administered to assess its effects on cognitive function.[8] |
| Resveratrol and Piperine Combination | Not specified | Antidepressant (MAO inhibition) | Not specified | 20 mg/kg Resveratrol with 2.5 mg/kg Piperine | Not specified | Combination showed specific MAO-A inhibition.[9] |
| Various Piperidine Derivatives | Not specified | Antidepressant-like activity | Intraperitoneal (i.p.) | 50 mg/kg | Single dose | Investigated in tail suspension and modified forced swimming tests.[10] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of piperidine derivatives in mice are provided below.
Protocol 1: Acetic Acid-Induced Writhing Test for Peripheral Analgesia
This protocol is used to assess the peripheral analgesic activity of a piperidine derivative by quantifying the reduction in abdominal constrictions (writhes) induced by an irritant.[8]
Materials:
-
Male albino mice (20-30g)
-
Piperidine derivative test compound
-
Standard analgesic (e.g., Aspirin)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
0.6% acetic acid solution
-
Syringes and needles for administration
-
Individual observation chambers
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least 3 days before the experiment, with free access to food and water.[7]
-
Grouping: Divide the mice into experimental groups (e.g., vehicle control, standard drug, and different dose levels of the test compound).
-
Compound Administration: Administer the piperidine derivative, standard analgesic, or vehicle to the respective groups. The route of administration can be oral or intraperitoneal.[8]
-
Absorption Time: Allow for a specific absorption period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration).[8]
-
Induction of Writhing: Administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[8]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, typically 20 minutes.[8]
-
Data Analysis: Compare the mean number of writhes in the test groups to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.
Protocol 2: Tail-Flick Test for Central Analgesia
This method measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, indicating the central analgesic activity of a compound.[8]
Materials:
-
Male albino mice (20-30g)
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Piperidine derivative test compound
-
Standard analgesic (e.g., Morphine)
-
Vehicle
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.[8]
-
Baseline Latency: Gently place each mouse in a restrainer, leaving the tail exposed. Position the tail on the tail-flick apparatus. Apply the radiant heat source and record the time it takes for the mouse to flick its tail. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[8]
-
Compound Administration: Administer the piperidine derivative, standard drug, or vehicle via the desired route (e.g., intraperitoneal, oral).[8]
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test and record the latency.[8]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[8]
Visualizations
Experimental Workflow for In Vivo Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a piperidine derivative in a mouse model.
Caption: A generalized workflow for in vivo analgesic studies in mice.
Logical Relationship of Administration Routes and Absorption Rates
This diagram illustrates the general relationship between common administration routes and the corresponding rates of substance absorption in mice.
Caption: Relative absorption rates for common administration routes in mice.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotoxicological effects of piperine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for the Synthesis of 3-(4-Methylphenoxy)piperidine
For Research Purposes
This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Methylphenoxy)piperidine, a valuable building block for researchers, scientists, and drug development professionals. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its aryloxy derivatives have shown significant potential in the development of novel therapeutics, particularly those targeting the central nervous system.
Introduction
3-(Aryloxy)piperidine derivatives are a class of compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored as potent and selective inhibitors of monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), making them promising candidates for the development of antidepressants and treatments for other neurological disorders. The this compound scaffold, in particular, serves as a key intermediate for the synthesis of a variety of biologically active molecules. This document outlines a reliable synthetic route to this compound and provides insights into its potential applications.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Expected to be an oil or a low-melting solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Spectroscopic Data (Predicted for the free base)
| Technique | Data |
| ¹H NMR | δ (ppm): 7.09 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 4.40 (m, 1H, O-CH), 3.10-2.60 (m, 4H, piperidine-H), 2.28 (s, 3H, Ar-CH₃), 2.00-1.50 (m, 5H, piperidine-H, NH) |
| ¹³C NMR | δ (ppm): 156.0, 130.0, 129.5, 116.5, 75.0, 50.0, 46.0, 31.0, 22.0, 20.5 |
| Mass Spec. | (ESI+) m/z: 192.1 [M+H]⁺ |
Note: The spectroscopic data are predicted and may vary from experimental results.
Experimental Protocols
The synthesis of this compound can be efficiently achieved via a two-step process involving a Williamson ether synthesis followed by the deprotection of the piperidine nitrogen.
Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate
This protocol describes the synthesis of the N-Boc protected intermediate via a Williamson ether synthesis.
Materials:
-
N-Boc-3-hydroxypiperidine
-
4-Iodotoluene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Add 4-iodotoluene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate.
Protocol 2: Deprotection of tert-butyl this compound-1-carboxylate
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
tert-butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 by the addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Mechanism of Action: Serotonin Reuptake Inhibition
3-(Aryloxy)piperidine derivatives are known to act as serotonin reuptake inhibitors.[1][2] The following diagram illustrates the simplified signaling pathway of the serotonin transporter (SERT) and the putative site of action for a SERT inhibitor.
Caption: Serotonin transporter signaling pathway and inhibition.
References
- 1. WO2005000305A1 - 3-aminopiperidines and 3-aminoquinuclidines as inhibitors of monoamine uptake - Google Patents [patents.google.com]
- 2. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Versatile Tool for Nonpeptide Hormone Antagonism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous saturated heterocycle, serves as a privileged scaffold in medicinal chemistry, enabling the development of potent and selective nonpeptide antagonists for a variety of hormone receptors. This document provides a detailed overview of the application of piperidine derivatives as antagonists for Gonadotropin-Releasing Hormone (GnRH), opioid, and neurokinin receptors. It includes a compilation of quantitative data, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: Piperidine Derivatives in Hormone Antagonism
Hormone receptors play crucial roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases. The development of antagonists that can modulate the activity of these receptors is a cornerstone of modern drug discovery. While peptide-based antagonists have been traditionally employed, their limitations, such as poor oral bioavailability and rapid degradation, have spurred the search for small-molecule, nonpeptide alternatives.
Piperidine derivatives have emerged as a particularly successful class of nonpeptide hormone antagonists. The conformational flexibility of the piperidine ring, coupled with the ability to introduce diverse substituents at its various positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the discovery of piperidine-containing compounds that effectively target G-protein coupled receptors (GPCRs) such as the GnRH receptor, opioid receptors, and neurokinin receptors.
Quantitative Data: A Comparative Overview of Piperidine-Based Antagonists
The following tables summarize the in vitro potencies of representative piperidine-containing nonpeptide antagonists for their respective hormone receptors. This data, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), provides a basis for comparing the activities of different compounds.
Table 1: Piperidine Derivatives as GnRH Receptor Antagonists
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Elagolix | Human GnRH | Radioligand Binding | 0.9 | 1.5 |
| Relugolix | Human GnRH | Radioligand Binding | 0.12 | 0.49 |
| TAK-013 | Human GnRH | Radioligand Binding | 0.37 | - |
| NBI-42902 | Human GnRH | Radioligand Binding | 0.56 | - |
Table 2: Piperidine Derivatives as Opioid Receptor Antagonists
| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Naloxone | Mu (μ) | Radioligand Binding | 1.2 - 4.5 | - |
| Naltrexone | Mu (μ) | Radioligand Binding | 0.2 - 0.8 | - |
| Alvimopan | Mu (μ) | Radioligand Binding | 0.5 | - |
| JDTic | Kappa (κ) | Radioligand Binding | 0.18 | - |
Table 3: Piperidine Derivatives as Neurokinin (NK) Receptor Antagonists
| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Aprepitant | NK₁ | Radioligand Binding | 0.086 | 0.1 |
| L-733,060 | NK₁ | Radioligand Binding | 0.8 | - |
| YM-44778 | NK₁ | Radioligand Binding | - | 18 |
| YM-44778 | NK₂ | Radioligand Binding | - | 16 |
| SR 142801 | NK₃ | Radioligand Binding | - | 5.9 |
Signaling Pathways and Mechanisms of Antagonism
The targeted hormone receptors are all G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate intracellular signaling cascades. Piperidine-based antagonists exert their effects by competitively binding to these receptors, thereby preventing the binding of the natural hormone and blocking the downstream signaling events.
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
The GnRH receptor, primarily expressed on pituitary gonadotrophs, is a Gq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Application Notes and Protocols: 3-(4-Methylphenoxy)piperidine in the Development of CNS Tool Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands for a variety of CNS targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The introduction of a phenoxy moiety at the 3-position of the piperidine ring has given rise to a class of compounds with significant potential for modulating CNS activity.
This document provides detailed application notes and protocols for the investigation of 3-(4-Methylphenoxy)piperidine and its analogs as CNS tool compounds. While specific pharmacological data for this compound is limited in publicly available literature, this document leverages data from closely related analogs to provide a framework for its synthesis, characterization, and potential applications in neuroscience research.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established synthetic routes for 3-aryloxypiperidines. A common approach involves the Williamson ether synthesis, where a protected 3-hydroxypiperidine is reacted with a suitable 4-methylphenol derivative.
A general synthetic scheme is outlined below:
Caption: General synthetic route for this compound.
Pharmacological Profile and Potential CNS Applications
Based on the pharmacology of structurally related phenoxymethylpiperidine derivatives, this compound is a candidate for targeting monoamine transporters and receptors. The specific substitution on the phenoxy ring and the stereochemistry of the piperidine ring are critical determinants of its affinity and selectivity.
Potential Molecular Targets
-
Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Aryloxypiperidine derivatives have been extensively explored as monoamine reuptake inhibitors. The affinity for each transporter can be modulated by substitutions on the aromatic ring.
-
Dopamine Receptors (e.g., D4): The 3-(phenoxymethyl)piperidine scaffold has been identified as a potent and selective antagonist for the D4 receptor.[1][2][3] However, it is noteworthy that in a series of 3,3-difluoropiperidine analogs, a 4-methyl substitution on the phenoxy ring resulted in an inactive compound at the D4 receptor.[1] This highlights the sensitivity of the binding pocket to substitution at this position.
-
Sigma Receptors (σ1 and σ2): Certain piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a range of neurological functions and disorders.[4][5][6]
Quantitative Data for Analogous Compounds
The following table summarizes the binding affinities of representative phenoxymethylpiperidine analogs for various CNS targets. This data can serve as a reference for predicting the potential activity of this compound.
| Compound/Analog | Target | Assay Type | Ki (nM) | Reference |
| 4,4-difluoro-3-(3-methylphenoxymethyl)piperidine derivative | Dopamine D4 Receptor | Radioligand Binding | 13 | [3] |
| 4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidine derivative | Dopamine D4 Receptor | Radioligand Binding | 5.5 | [3] |
| 4,4-difluoro-3-(4-fluoro-3-methylphenoxymethyl)piperidine derivative | Dopamine D4 Receptor | Radioligand Binding | 6.5 | [1] |
| 1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine | Sigma σ1 Receptor | Radioligand Binding | 4.3 | [4] |
| 1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine | Sigma σ2 Receptor | Radioligand Binding | 144 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound as a CNS tool compound.
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method to determine the binding affinity of this compound for DAT, NET, and SERT.
Caption: Workflow for radioligand binding assay.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT (commercially available or prepared from transfected cell lines).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
This compound stock solution.
-
96-well plates, filter plates, liquid scintillation cocktail, and scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute membranes, radioligand, and test compound in assay buffer.
-
Incubation: In a 96-well plate, add assay buffer, test compound at various concentrations, radioligand, and cell membranes. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay - Monoamine Reuptake Inhibition
This protocol measures the ability of this compound to inhibit the reuptake of neurotransmitters into synaptosomes or transfected cells.
Materials:
-
Synaptosomes prepared from rat brain regions (e.g., striatum for dopamine, cortex for norepinephrine and serotonin) or cells expressing the respective transporters.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound stock solution.
-
Inhibitors for non-specific uptake (e.g., mazindol for dopamine, desipramine for norepinephrine, fluoxetine for serotonin).
Procedure:
-
Pre-incubation: Pre-incubate synaptosomes or cells with varying concentrations of this compound or vehicle at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a filter plate and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Protocol 3: In Vivo Behavioral Assessment (Locomotor Activity)
This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents, a general screen for CNS activity.
Caption: Workflow for in vivo locomotor activity assessment.
Animals:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Materials:
-
This compound formulation for in vivo administration.
-
Vehicle control (e.g., saline, DMSO/saline mixture).
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the test compound or vehicle at the desired dose and route of administration (e.g., intraperitoneal, oral).
-
Testing: Immediately after administration, place each animal in an individual locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins to assess the time course of the drug's effect. Compare the total locomotor activity between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound represents a valuable chemical scaffold for the development of novel CNS tool compounds. Based on the pharmacological profiles of its close analogs, it holds promise as a modulator of monoamine transporters and/or dopamine receptors. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the potential of this compound and its derivatives in neuroscience and drug discovery. Further investigation is warranted to elucidate its specific molecular targets and in vivo effects.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperidine Analogues as Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of piperidine analogues as opioid receptor agonists. It includes detailed protocols for key experimental assays, a summary of quantitative pharmacological data for representative compounds, and visualizations of the primary signaling pathways involved. This resource is intended to guide researchers in the characterization and development of novel piperidine-based opioid receptor modulators.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant opioid analgesics. From the pioneering phenylpiperidine, meperidine, to the highly potent fentanyl and its analogues, this chemical class has been instrumental in the management of moderate to severe pain.[1][2] These compounds primarily exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[3] The three classical opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—are the primary targets for these ligands.[3]
Activation of the µ-opioid receptor (MOR) is largely responsible for the profound analgesic effects of most clinically used opioids, but also mediates undesirable side effects such as respiratory depression, constipation, and the potential for addiction.[3] The κ-opioid receptor (KOR) is also involved in analgesia, particularly at the spinal level, but its activation can lead to dysphoria and sedation.[3] The δ-opioid receptor (DOR) has been implicated in analgesia and may also modulate mood, with some evidence suggesting that DOR agonists could offer a better side-effect profile.[4]
The development of novel piperidine analogues continues to be an active area of research, with a focus on designing ligands with improved pharmacological profiles. This includes the pursuit of subtype-selective agonists, partial agonists, and biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, the latter of which is often associated with adverse effects.[5] This document provides the necessary tools and information to aid in the pharmacological evaluation of such novel piperidine-based opioid receptor agonists.
Data Presentation: Pharmacological Properties of Representative Piperidine Analogues
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of a selection of piperidine analogues at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting compounds for further development.
| Compound Class | Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Phenylpiperidines | Fentanyl | Ki: 1.4 nM | Ki: 1800 nM | Ki: 2500 nM | [2] |
| Carfentanil | Ki: 0.034 nM | - | - | [6] | |
| Lofentanil | Ki: 0.026 nM | Ki: 25 nM | Ki: 8.2 nM | [7] | |
| 4-Substituted Piperidines | Analogue 6 | Ki: 0.29 nM, EC50: 20 nM | Ki: 6.6 nM, EC50: >10000 nM | Ki: 190 nM | [8] |
| Analogue 9 | Ki: 0.45 nM, EC50: 20 nM | Ki: 11 nM, EC50: >10000 nM | Ki: 170 nM | [8] | |
| 3,4-Disubstituted Piperidines | N-Methyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidine | IC50: 1.5 nM (agonist) | IC50: 120 nM (antagonist) | IC50: 16 nM (antagonist) | [9] |
Note: '-' indicates data not available in the cited literature. Ki values represent binding affinity, with lower values indicating higher affinity. EC50 values represent the concentration of the compound that produces 50% of its maximal effect, with lower values indicating higher potency. Emax values represent the maximum efficacy of the compound relative to a standard full agonist.
Signaling Pathways
Opioid receptors are canonical G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal excitability and neurotransmitter release. The two major signaling pathways activated by opioid receptor agonists are the G-protein dependent pathway and the β-arrestin dependent pathway.
G-Protein Dependent Signaling
Upon agonist binding, the opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then interact with various downstream effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lofentanil - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methylphenoxy)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Methylphenoxy)piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the Williamson ether synthesis.[1][2] This reaction typically involves the coupling of an N-protected 3-hydroxypiperidine with 4-methylphenol (p-cresol) in the presence of a strong base, or the reaction of an N-protected 3-halopiperidine with the sodium salt of p-cresol.[1][2] Another key route is the hydrogenation of a corresponding substituted pyridine.[3]
Q2: Why is protection of the piperidine nitrogen essential during the synthesis?
A2: The secondary amine in the piperidine ring is nucleophilic and can compete with the hydroxyl group or the phenoxide in the ether formation step, leading to N-arylation or N-alkylation as a side reaction. Protecting the nitrogen atom with a suitable group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prevents this side reaction and directs the synthesis towards the desired C-O ether linkage.[4][5]
Q3: What are the most critical parameters to control for maximizing the yield in a Williamson ether synthesis?
A3: The key parameters for a successful Williamson ether synthesis are:
-
Choice of Base: A strong base (e.g., sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH)) is required to completely deprotonate the phenol or alcohol to form the more nucleophilic alkoxide/phenoxide.[2][6]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is often preferred as it can dissolve the reactants and facilitate the S(_N)2 reaction mechanism.[7]
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary halides.[1]
-
Leaving Group: If starting from a halopiperidine, the choice of leaving group is crucial. The reactivity order is typically I > Br > Cl.[7] Using tosylates or mesylates as leaving groups can also be very effective.[2]
Q4: How can I monitor the progress of the reaction and confirm the final product?
A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to observe the consumption of starting materials and the appearance of the product spot.[8] The final structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (
1
H NMR and 13
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes?
A: Several factors could be responsible for a low yield. Consider the following possibilities:
-
Incomplete Deprotonation: The base used may not be strong enough or a sufficient quantity may not have been used to fully deprotonate the p-cresol or N-protected 3-hydroxypiperidine. Ensure the base is fresh and added under anhydrous conditions, especially when using hydrides like NaH.[2]
-
Poor Leaving Group: If you are using a 3-halopiperidine derivative, chlorine is a less effective leaving group than bromine or iodine. Consider converting the hydroxyl group of 3-hydroxypiperidine to a better leaving group, such as a tosylate or mesylate.[2]
-
Steric Hindrance: While not extreme in this case, significant steric bulk on either the piperidine or the phenoxy moiety can slow down the S(_N)2 reaction.[1]
-
Reaction Temperature/Time: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Decomposition of Reagents: The starting materials or reagents may have degraded. Ensure they are pure and handled under appropriate conditions (e.g., inert atmosphere for moisture-sensitive reagents).
Significant Amount of Unreacted Starting Materials
Q: My post-reaction analysis shows a large amount of unreacted N-protected 3-hydroxypiperidine and/or p-cresol. What went wrong?
A: This is a clear indication that the reaction has not gone to completion. The primary reasons are often related to the reaction conditions:
-
Insufficient Base: Not enough base was used to drive the equilibrium towards the formation of the nucleophile (phenoxide). Use at least one full equivalent of a strong base.
-
Low Temperature: The activation energy for the reaction may not have been reached. Try incrementally increasing the reaction temperature.
-
Short Reaction Time: The reaction may be slow and require a longer duration. Let the reaction run for an extended period (e.g., 24 hours) while monitoring its progress.
-
Solvent Issues: The chosen solvent may not be appropriate for dissolving the reactants, particularly the ionic phenoxide intermediate. Ensure you are using a suitable polar aprotic solvent.[7]
Formation of Side Products
Q: My product mixture is contaminated with significant side products. What are these likely to be and how can I prevent them?
A: Side product formation is a common issue. Here are the most probable side reactions:
-
Elimination Reaction: If using an N-protected 3-halopiperidine, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an N-protected tetrahydropyridine. This is more prevalent with secondary halides and sterically hindered bases.[1][7] To minimize this, use a less hindered base and the mildest possible reaction temperature.
-
N-Arylation: If the piperidine nitrogen is not protected, it can react with the starting materials, leading to the formation of N-aryl or N-alkyl piperidine derivatives. Proper protection of the nitrogen is the best way to prevent this.[5]
Experimental Protocols & Data
Protocol: Synthesis via Williamson Ether Synthesis
This protocol is divided into three main stages: N-protection of 3-hydroxypiperidine, the Williamson ether synthesis, and deprotection.
Stage 1: N-Boc-Protection of 3-Hydroxypiperidine
-
Dissolve 3-hydroxypiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc(_2)O, 1.1 equiv.) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain N-Boc-3-hydroxypiperidine.
Stage 2: Williamson Ether Synthesis
-
To a solution of p-cresol (1.1 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of sodium p-cresolate.
-
Add a solution of N-Boc-3-hydroxypiperidine tosylate (prepared separately from N-Boc-3-hydroxypiperidine and tosyl chloride) (1.0 equiv.) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-(4-methylphenoxy)piperidine.
Stage 3: N-Boc-Deprotection
-
Dissolve the purified N-Boc-3-(4-methylphenoxy)piperidine (1.0 equiv.) in a solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.[5]
-
Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent.
-
Dry, concentrate, and purify as needed.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results for the Williamson ether synthesis step to illustrate the impact of different parameters on the reaction yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K(_2)CO(_3) (1.5) | ACN | 80 | 24 | <20 |
| 2 | NaOH (1.5) | DMF | 60 | 24 | 45 |
| 3 | NaH (1.2) | THF | 60 | 16 | 75 |
| 4 | NaH (1.2) | DMF | 80 | 16 | 85 |
| 5 | NaH (1.2) | DMF | 100 | 16 | 70* |
*Decreased yield likely due to side reactions at higher temperatures.
Visualizations
Experimental Workflow Diagram
This diagram illustrates the overall synthetic pathway from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Piperidines
Welcome to the Technical Support Center for the purification of substituted piperidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear and actionable solutions to common challenges encountered during the purification of these critical compounds. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted piperidines?
A1: The nature of impurities largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: For instance, residual pyridine may be present after its hydrogenation to piperidine.[1]
-
Byproducts: Side reactions can lead to the formation of impurities such as 4,4'-bipyridine when reducing pyridine with sodium in ethanol.[1] Over-alkylation can also result in byproducts like dibenzylpiperidine.[2]
-
Reagent-Related Impurities: Byproducts from reagents used in the synthesis can co-elute with the desired product due to similar polarities.[1]
-
Oxidation Products: Piperidines are susceptible to oxidation, which often manifests as a yellow discoloration.[1]
-
Residual Solvents: Solvents from the reaction or workup stages are common impurities.[1][2]
-
Water: Water can be a significant impurity, particularly after aqueous workup procedures.[1]
Q2: My purified substituted piperidine is a yellow-tinted oil, but the literature reports it as a colorless solid. What could be the issue?
A2: A yellow discoloration is typically due to oxidation byproducts.[3][4] The oily state, when a solid is expected, could be due to the presence of impurities that depress the melting point.[2] It is also critical to ensure all residual solvents have been thoroughly removed under a high vacuum.[2] For example, 2-benzylpiperidine has a melting point of 32°C and can exist as a low-melting solid or a liquid at room temperature.[2]
Q3: My piperidine sample has solidified in the storage bottle. What is the likely cause?
A3: Piperidine itself has a melting point of -7°C and can solidify at low temperatures.[4] Another possibility is the formation of salts, such as piperidine hydrochloride or piperidine carbonate, from reactions with atmospheric components like moisture and carbon dioxide.[4] Gentle warming should melt pure piperidine; if a solid remains at room temperature, it is likely a salt.[4]
Q4: How can I effectively remove water from my substituted piperidine sample?
A4: Residual water is a common issue after aqueous workups.[1] A standard method for drying piperidines is to let them stand over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[3] Other drying agents like calcium hydride or sodium can also be utilized.[3]
Troubleshooting Guides
Issue 1: Difficulty in Separating a Substituted Piperidine from its Pyridine Precursor
Symptom: GC-MS or NMR analysis of the purified product consistently shows the presence of the corresponding pyridine starting material.
Cause: Substituted piperidines and their pyridine precursors can form azeotropes, which are constant boiling point mixtures that cannot be separated by simple fractional distillation.[1][3] For instance, piperidine and pyridine form an azeotrope containing approximately 92% piperidine and 8% pyridine by weight, boiling at about 106.1°C.[3][5]
Solutions:
| Solution | Description |
| Azeotropic Distillation | The addition of an entrainer, such as water or toluene, can form a new, lower-boiling azeotrope with the pyridine impurity, allowing for its selective removal.[4][6] |
| Pressure Swing Distillation | This technique involves altering the distillation pressure to shift the azeotropic composition, enabling separation.[4] |
| Selective Salt Formation | Piperidines readily react with carbon dioxide (CO2) to form a solid carbonate salt, while pyridines generally do not. This allows for the separation of the piperidine salt by filtration. The free piperidine can then be liberated by treatment with a strong base.[3][4][7] |
Issue 2: Poor Separation or Co-elution During Column Chromatography
Symptom: Fractions collected from column chromatography contain both the desired substituted piperidine and impurities.
Cause: As basic compounds, piperidines can interact strongly with the acidic silica gel stationary phase, leading to tailing and poor separation.[4] Improper column packing can also lead to channeling of the eluent and inefficient separation.[2]
Solutions:
| Solution | Description |
| Use of a Basic Modifier | Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel, reducing tailing and improving separation.[4] |
| Proper Column Packing | Ensure the silica gel is packed uniformly as a slurry in the initial eluent to avoid air bubbles and cracks.[2] |
| Gradient Elution | Starting with a less polar solvent and gradually increasing the polarity can help to effectively separate compounds with different polarities.[2] |
Issue 3: Low Recovery Yield After Purification
Symptom: The amount of purified substituted piperidine recovered is significantly lower than expected.
Cause:
-
Losses during distillation: Aggressive heating can lead to the carryover of the product into the impurity fractions.[4]
-
Incomplete liberation from salt: If using the salt formation method, the hydrolysis step to regenerate the free piperidine may be incomplete.[4]
-
Product adherence to chromatography column: Strong interaction with the silica gel can lead to product loss on the column.[4]
Solutions:
| Solution | Description |
| Optimize Distillation | Carefully control the heating rate and reflux ratio to minimize product loss.[4] |
| Ensure Complete Hydrolysis | Use a stoichiometric excess of a strong base (e.g., NaOH or KOH) and ensure adequate stirring and reaction time to completely liberate the piperidine from its salt.[4] |
| Use Basic Modifier in Chromatography | As mentioned previously, adding a basic modifier to the eluent can minimize product adherence to the silica gel.[4] |
Experimental Protocols
Protocol 1: Purification of a Substituted Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine-based impurities.[3][7]
-
Dissolution: Dissolve the crude substituted piperidine in a suitable organic solvent (e.g., ethers, ketones, aromatic hydrocarbons).[7]
-
Salt Formation: Bubble carbon dioxide (CO2) gas through the solution. The substituted piperidine will react to form a solid carbonate salt, which will precipitate out of the solution.[7] Continue bubbling until precipitation is complete.[4]
-
Filtration: Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The pyridine impurities will remain in the filtrate.[3][4]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine.[3][7]
-
Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[3]
-
Drying and Distillation: Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain the pure substituted piperidine.[3]
Protocol 2: General Column Chromatography for Substituted Piperidines
This protocol is suitable for removing non-volatile or polar impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.[2]
-
Sample Loading: Dissolve the crude substituted piperidine in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. A common approach is to start with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of a base like triethylamine.[4] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.[2]
-
Fraction Collection: Collect the eluate in a series of fractions.[4]
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted piperidine.[4]
Visualizations
Caption: A decision tree for troubleshooting common piperidine purification issues.
Caption: Workflow for piperidine purification via selective salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Stability and degradation of 3-(4-Methylphenoxy)piperidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(4-Methylphenoxy)piperidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] As a piperidine derivative, the compound's stability is particularly sensitive to pH, with potential for degradation under strongly acidic or basic conditions.
Q2: What are the recommended solvent systems for preparing solutions of this compound?
For organic-based experiments, common solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are generally suitable. For aqueous applications, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer to prevent precipitation.
Q3: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, similar piperidine-containing compounds can undergo degradation through several mechanisms.[1] Potential pathways include oxidation of the piperidine ring and hydrolysis of the ether linkage, particularly under stress conditions such as extreme pH or high temperatures.[1][2] The piperidine ring itself can be subject to ring-opening degradation pathways.[3][4]
Q4: How can I monitor the degradation of this compound in my experiments?
The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable technique for identifying and quantifying the parent compound and its degradants.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using stock solutions, perform a stability test under your specific experimental conditions (solvent, pH, temperature).[1] |
| Appearance of Unknown Peaks in Chromatography | The compound may be degrading. | Analyze the degradation products using techniques like LC-MS to identify their structures. Adjust solution pH to neutral and protect from light to minimize degradation.[1] |
| Loss of Compound Potency or Activity | Significant degradation has occurred. | Quantify the remaining parent compound using a validated analytical method. Review storage conditions and solution preparation protocols. Consider conducting forced degradation studies to identify stable conditions. |
| Precipitation of Compound in Aqueous Buffer | Low aqueous solubility. | Increase the proportion of organic co-solvent in your buffer system. Ensure the pH of the buffer is compatible with the compound's solubility. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the stock solution to the stress conditions listed above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated HPLC method to determine the percentage of degradation and identify any degradation products.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan) or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | Hydrolysis Product A, Ring-Opened Product B |
| 0.1 M NaOH, 60°C, 24h | 8% | Hydrolysis Product A |
| 3% H₂O₂, RT, 24h | 25% | N-Oxide, Hydroxylated Piperidine C |
| Heat (105°C, 48h) | 5% | Minor unspecified degradants |
| Photolytic (UV/Vis) | 12% | Photodegradant D |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. biomedres.us [biomedres.us]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting 3-(4-Methylphenoxy)piperidine in biological assays
Welcome to the technical support center for 3-(4-Methylphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
A1: this compound is a chemical compound featuring a piperidine ring linked to a methylphenoxy group. Compounds with this phenoxyalkylpiperidine scaffold are known to interact with various biological targets. Notably, they have been investigated as high-affinity ligands for the sigma-1 (σ1) receptor, which is involved in a variety of central nervous system disorders.[1][2] Depending on the specific substitutions, these compounds can act as agonists or antagonists at this receptor.[1][2] The basic nitrogen in the piperidine ring is a key pharmacophoric element for binding to sigma receptors.
Q2: What are the potential off-target effects of this compound?
A2: While the primary target may be the sigma-1 receptor, phenoxy-piperidine derivatives can exhibit affinity for other receptors. For instance, related compounds have shown moderate to low affinity for the sigma-2 (σ2) receptor.[1] The basic piperidine nitrogen can interact with acidic residues in various protein binding pockets, potentially leading to off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] It is crucial to perform counter-screening assays to determine the selectivity profile of this compound in your experimental system.
Q3: What are the general solubility and stability characteristics of this compound?
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Question: I observe a precipitate after diluting my DMSO stock solution of this compound into my aqueous assay buffer or cell culture medium. What is causing this and how can I resolve it?
Answer: This is a common issue with hydrophobic compounds. The precipitate forms because the compound's solubility limit is exceeded when the DMSO concentration is significantly lowered in the aqueous environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous solution is above its solubility limit. | Determine the maximum aqueous solubility of the compound. Perform a serial dilution of your stock solution in the assay buffer or media and visually inspect for precipitation.[5] Start with a lower final concentration in your experiments. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of aqueous solution can cause the compound to "crash out." | Perform a serial dilution. For cell-based assays, pre-warm the media to 37°C and add the compound dropwise while gently swirling.[5] |
| Incorrect Solvent | The solvent used for the stock solution may not be ideal. | While DMSO is common, testing other biocompatible solvents like ethanol for better miscibility with your aqueous solution might be beneficial. |
| Temperature and pH Effects | Solubility can be sensitive to temperature and pH changes.[5] | For cell-based assays, always use pre-warmed media.[5] Be aware that the pH of cell culture media can change during incubation. If the compound's solubility is pH-dependent, this could lead to precipitation over time. |
Issue 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays (e.g., MTT, MTS)
Question: I am getting variable IC50 values or seeing unexpected increases in cell viability at higher concentrations of this compound. What could be the issue?
Answer: Unexpected results in cell viability assays can be due to compound interference with the assay chemistry, issues with compound solubility, or complex biological responses.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | At higher concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration and an apparent decrease in cytotoxicity.[6] | Visually inspect the wells for any precipitate. Correlate the concentrations where you see unexpected results with the compound's solubility limit in your media. |
| Interference with Assay Reagents | The compound may directly interact with the tetrazolium salt (e.g., MTT) or the formazan product, leading to false readings. | Run a control experiment with the compound in cell-free media containing the assay reagents to check for any direct chemical reaction.[7] |
| Off-Target Effects | At higher concentrations, the compound might be hitting off-targets that promote cell proliferation or survival, masking the cytotoxic effects of the primary target engagement. | Consider using an orthogonal cell viability assay that relies on a different principle (e.g., measuring ATP content with CellTiter-Glo® or membrane integrity with a trypan blue exclusion assay).[7] |
| Incorrect Drug Concentration Range | The concentrations tested may not be optimized to capture the true dose-response relationship. | If you are not seeing a dose-dependent decrease in viability, you may need to test a wider range of concentrations, including much higher ones.[8] |
Issue 3: High Background or Low Signal in Receptor Binding Assays
Question: In my radioligand binding assay for the sigma-1 receptor, I am observing high non-specific binding or a very low signal window. How can I troubleshoot this?
Answer: High background in radioligand binding assays can be due to several factors, including issues with the membrane preparation, buffer composition, or the properties of the test compound itself.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Radioligand Sticking to Surfaces | The radioligand may be binding non-specifically to the filter paper or assay plates. | Ensure the filter paper is adequately pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9] |
| Compound Properties | Highly lipophilic compounds can aggregate or stick non-specifically to membranes and filters. | Consider adding a small amount of bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. |
| Insufficient Washing | Residual unbound radioligand on the filter can lead to high background. | Optimize the number and volume of washes with ice-cold wash buffer after filtration.[9] |
| Low Receptor Expression | The tissue or cell line used may have a low density of the target receptor, resulting in a poor signal-to-noise ratio. | Use a tissue known for high expression of the target receptor, such as guinea pig liver for sigma-1 receptors, or use a cell line engineered to overexpress the receptor.[10] |
Quantitative Data
The following table summarizes binding affinities of representative phenoxyalkylpiperidine compounds at sigma-1 (σ1) and sigma-2 (σ2) receptors. This data can serve as a reference for expected potency and selectivity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34-1.18 | 52.3-809 |
| 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89-1.49 | 52.3-809 |
| Data is presented as a range from a study on related compounds and may not be fully representative of this compound.[1] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
General Protocol for a Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the sigma-1 receptor.
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Serial dilutions of this compound (test compound).
-
A known concentration of a suitable radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).[13]
-
Membrane preparation (e.g., 50-100 µg of protein).
-
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known sigma-1 ligand, e.g., 10 µM haloperidol).[14]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[14]
-
-
Filtration:
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for compound precipitation.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride | 1220028-65-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Optimizing Phenoxy Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenoxy piperidines. This resource addresses common challenges and offers solutions to optimize reaction conditions for this important class of compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, primarily focusing on the widely used Buchwald-Hartwig amination and Ullmann condensation reactions.
Issue 1: Low or No Product Yield
-
Question: My Buchwald-Hartwig amination reaction for the synthesis of a phenoxy piperidine derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical, especially for coupling with piperidines which can be challenging substrates.
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Solvent Quality: The solvent must be anhydrous and deoxygenated, as both oxygen and water can deactivate the palladium catalyst.
-
Recommendation: Toluene and dioxane are common solvents for these reactions.[4] Ensure your solvent is properly dried and degassed before use.
-
-
Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: A typical temperature range for these reactions is 80-110 °C. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture, which is complicating purification. What are the common side products and how can I minimize their formation?
-
Answer: Side product formation is a common challenge. Here are some of the most frequent side products and strategies to mitigate them:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material.
-
Cause: This can be caused by impurities in the reaction mixture or the presence of water.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Aryl Halide Homocoupling (Biaryl Formation): This is the coupling of two aryl halide molecules.
-
Cause: This is more common with highly reactive aryl halides.
-
Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2) and consider using a ligand that favors C-N bond formation.
-
-
Over-alkylation (for secondary piperidines): Formation of a quaternary ammonium salt can occur if the product is more reactive than the starting piperidine.
-
Solution: Use a slow addition of the alkylating agent and a slight excess of the piperidine.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which is the better method for phenoxy piperidine synthesis: Buchwald-Hartwig amination or Ullmann condensation?
A1: Both methods are widely used for C-N bond formation. The choice often depends on the specific substrates and desired reaction conditions.
-
Buchwald-Hartwig Amination: Generally offers a broader substrate scope, including less reactive aryl chlorides, and often proceeds under milder conditions with lower catalyst loadings (1-2 mol%).[2][6] It is often the first choice for many applications due to its versatility and the availability of a wide range of effective ligands.[1]
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method and can be effective, particularly with aryl iodides and bromides.[7] It may require higher temperatures and catalyst loadings (5-10 mol%) compared to the Buchwald-Hartwig reaction.[2] However, it can be a good alternative if palladium-based methods fail.
Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?
A2: Ligand selection is crucial for a successful Buchwald-Hartwig amination. The ideal ligand depends on the specific aryl halide and amine coupling partners. For the N-arylation of piperidines, bulky and electron-rich biaryl phosphine ligands are generally preferred as they promote the desired reductive elimination step and stabilize the active catalytic species.[1] Ligands like XPhos, RuPhos, and SPhos are excellent starting points for optimization.[1]
Q3: Can I use a weaker base than sodium tert-butoxide (NaOtBu)?
A3: While strong bases like NaOtBu are standard for many Buchwald-Hartwig reactions involving aliphatic amines, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes be employed, particularly with more reactive aryl halides or specialized ligand systems.[6] However, using a weaker base may necessitate higher reaction temperatures or longer reaction times.[3]
Q4: My piperidine starting material is a salt (e.g., hydrochloride). Can I use it directly in the reaction?
A4: It is generally recommended to use the free base of the piperidine. The presence of the salt can interfere with the reaction, and an additional equivalent of base would be required to neutralize the salt before it can participate in the catalytic cycle. You can typically liberate the free base by treating the salt with a strong base (like NaOH) and extracting the free amine into an organic solvent.[8]
Q5: Are there any alternative methods for synthesizing phenoxy piperidines?
A5: Yes, besides Buchwald-Hartwig and Ullmann reactions, other methods include:
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction between an amine and a boronic acid. This method is often performed under mild conditions and can be tolerant of a wide range of functional groups.[9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for both palladium- and copper-catalyzed N-arylation reactions.[11]
-
Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and precise control over reaction parameters.[12][13][14]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Arylation of 1-Boc-4-aminopiperidine
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) | Palladium catalysts are generally used in lower loadings.[2] |
| Ligand | Biarylphosphine (e.g., XPhos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand choice is critical for the efficiency of both systems.[2] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases are often preferred for Buchwald-Hartwig reactions.[2][3] |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO | Anhydrous and degassed solvents are crucial for palladium catalysis.[2] |
| Temperature | 80-110 °C | 100-140 °C | Ullmann reactions often require higher temperatures.[2] |
| Reaction Time | 2-12 hours | 12-24 hours | Buchwald-Hartwig reactions are typically faster.[2] |
| Typical Yield | 70-95% | 60-85% | Yields are highly substrate-dependent.[2] |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Palladium systems generally have a broader aryl halide scope.[2] |
Table 2: Effect of Ligand on the Yield of Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
This protocol provides a general method for the palladium-catalyzed N-arylation of piperidine with an aryl halide.
Materials:
-
Piperidine
-
Aryl halide (e.g., 4-bromophenoxybenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the aryl halide (1.0 equiv.), piperidine (1.2 equiv.), palladium catalyst (e.g., 2 mol% Pd), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 equiv.) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylpiperidine.
Mandatory Visualization
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioconvergent Chan–Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation – Paton Research Group [patonlab.com]
- 11. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 14. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility issues encountered with 3-(4-Methylphenoxy)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to ensure the success of your research.
Troubleshooting Guide: Compound Precipitation
It is a common challenge for researchers to encounter precipitation of this compound, especially when preparing aqueous solutions from a concentrated stock in an organic solvent like DMSO. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Observation: A cloudy or opaque solution, or visible particulate matter after diluting a stock solution of this compound into an aqueous buffer.
Immediate Action Steps:
-
Visual Confirmation: Ensure the solution is not just viscous but contains actual solid particles.
-
Sonication: Briefly sonicate the solution to break up any agglomerates.
-
Gentle Warming: Gently warm the solution to a physiologically relevant temperature (e.g., 37°C), as solubility often increases with temperature. However, be cautious of potential compound degradation at elevated temperatures.[1]
If these initial steps do not resolve the issue, proceed to the following systematic troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?
A1: This is a common issue for many organic molecules with limited aqueous solubility.[2] The piperidine and 4-methylphenoxy moieties contribute to the compound's lipophilicity. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What is the predicted aqueous solubility of this compound?
Q3: How can I increase the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: As this compound has a basic piperidine nitrogen, adjusting the pH of the buffer to be more acidic can increase its solubility by promoting the formation of the more soluble protonated form.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[3]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic portions of the molecule, forming inclusion complexes with enhanced aqueous solubility.[4]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.[2]
Q5: My compound seems to dissolve initially but then precipitates over time. What is happening?
A5: This phenomenon, known as "kinetic vs. thermodynamic solubility," can occur when a supersaturated solution is initially formed upon dilution of the DMSO stock. Over time, this unstable solution equilibrates, and the compound precipitates out to reach its true, lower thermodynamic solubility. For long-term experiments, it is crucial to work at a concentration below the thermodynamic solubility limit.
Data Presentation: Predicted Solubility of this compound
The following table summarizes the computationally predicted solubility of this compound at different pH values. These values should be used as a guideline and may vary depending on the specific experimental conditions.
| pH | Predicted Solubility (mg/mL) | Predicted Solubility (µM) |
| 5.0 | 1.2 | 6270 |
| 7.4 | 0.03 | 157 |
| 9.0 | 0.01 | 52 |
Data generated using a computational prediction tool.
Experimental Protocols
Protocol 1: Determining the Effect of pH on Solubility
Objective: To qualitatively assess the impact of pH on the solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Add a small, consistent amount (e.g., 1 mg) of this compound to three separate microcentrifuge tubes.
-
To the first tube, add 1 mL of deionized water (pH ~7).
-
To the second tube, add 1 mL of deionized water and adjust the pH to ~5 by dropwise addition of 0.1 M HCl.
-
To the third tube, add 1 mL of deionized water and adjust the pH to ~9 by dropwise addition of 0.1 M NaOH.
-
Vortex all tubes vigorously for 2 minutes.
-
Allow the tubes to equilibrate at room temperature for 1 hour.
-
Visually inspect each tube for the presence of undissolved solid. A clear solution indicates good solubility at that pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To identify a suitable co-solvent system to increase the solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
Methodology:
-
Prepare 10 mg/mL stock solutions of this compound in DMSO, EtOH, PEG 400, and PG.
-
Prepare a series of dilutions of each stock solution into the aqueous buffer to achieve final co-solvent concentrations of 1%, 5%, and 10% (v/v).
-
Ensure the final concentration of this compound is consistent across all samples.
-
Vortex each sample thoroughly.
-
Visually inspect for precipitation immediately and after 1 hour.
-
For a quantitative assessment, centrifuge the samples, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate buffer, pH 7.4)
-
Shaker incubator
-
Syringe filters (0.22 µm)
-
HPLC-UV system
Methodology:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 0, 10, 20, 50, 100 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[4]
-
After equilibration, allow the suspensions to settle.
-
Filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method.
-
Plot the concentration of dissolved compound against the concentration of HP-β-CD to generate a phase solubility diagram.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A common solvent (e.g., Methanol or Ethanol)
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a dry, solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution studies to assess the improvement in solubility.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in research.
Caption: Major G-protein coupled receptor (GPCR) signaling pathways.
Caption: Troubleshooting workflow for compound precipitation.
References
Common side reactions in the synthesis of piperidine analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperidines?
A1: The most frequent side reaction is over-alkylation, leading to the formation of quaternary ammonium salts.[1] This occurs when the newly formed tertiary amine is further alkylated. Another common issue is an incomplete reaction, which can be due to several factors including the use of a poor leaving group on the alkylating agent or insufficient basicity in the reaction mixture.[2]
Q2: How can I minimize over-alkylation during N-alkylation?
A2: To control over-alkylation, careful management of stoichiometry is crucial. Using a slight excess of the piperidine starting material relative to the alkylating agent can favor mono-alkylation.[3] Slow, dropwise addition of the alkylating agent, for instance using a syringe pump, helps maintain a low concentration of the electrophile and reduces the likelihood of a second alkylation.[2][4] Alternatively, employing a mono-protected piperazine or piperidine derivative ensures single alkylation at the unprotected nitrogen.[4]
Q3: What causes over-reduction and ring-opening during the reduction of pyridines to piperidines, and how can it be prevented?
A3: Over-reduction involves the hydrogenolysis of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[2] This side reaction is often promoted by harsh reaction conditions, such as high temperatures and pressures, and can be influenced by the choice of catalyst. To minimize over-reduction, using a more selective catalyst, such as rhodium-based catalysts, and optimizing reaction conditions by employing lower temperatures and pressures are effective strategies.[5]
Q4: What is aspartimide formation and when does it occur?
A4: Aspartimide formation is a significant base-catalyzed side reaction that can happen during solid-phase peptide synthesis (SPPS) when using piperidine for Fmoc deprotection.[6][7] It is particularly prevalent in peptide sequences containing aspartic acid (Asp), especially Asp-Gly, Asp-Asn, and Asp-Ser motifs.[7] The piperidine can catalyze the formation of a cyclic imide (aspartimide), which can lead to a mixture of byproducts.[6]
Q5: Are there any common side reactions in intramolecular cyclization methods for piperidine synthesis?
A5: Yes. For instance, in radical-mediated intramolecular cyclizations of linear amino-aldehydes, a common side product is the corresponding linear alkene. This is thought to arise from a competitive 1,5-hydrogen transfer process that competes with the desired radical rebound to form the piperidine ring.[8]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete N-Alkylation of Piperidine
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic.[2] | Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[2] |
| Poor Leaving Group: The alkylating agent has a leaving group that is not easily displaced (e.g., chloride). | Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide.[2] | |
| Steric Hindrance: Bulky substituents on the piperidine or the alkylating agent are slowing the reaction. | Increase the reaction temperature or prolong the reaction time.[2] | |
| Suboptimal Solvent: The chosen solvent does not adequately solvate the reactants. | Use a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction.[2] |
Issue 2: Formation of Quaternary Ammonium Salt in N-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of a polar, often water-soluble, byproduct is formed, corresponding to the mass of the di-alkylated product. | Incorrect Stoichiometry: An excess of the alkylating agent is present. | Use a slight excess of the piperidine (1.1-1.2 equivalents) relative to the alkylating agent.[3] |
| Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent promotes a second alkylation. | Add the alkylating agent slowly and in a controlled manner, for example, using a syringe pump.[2] | |
| High Reactivity of Tertiary Amine Product: The N-alkylated piperidine product is highly nucleophilic. | Consider a reductive amination approach, which avoids the formation of quaternary ammonium salts.[3] |
Issue 3: Side Reactions in the Reduction of Pyridine to Piperidine
| Symptom | Possible Cause | Suggested Solution |
| Presence of ring-opened byproducts (e.g., pentylamines). | Over-reduction (Hydrogenolysis): The C-N bond of the piperidine ring is cleaved under the reaction conditions. | Use a more selective catalyst, such as a rhodium-based catalyst. Optimize conditions by lowering the temperature and hydrogen pressure.[5] |
| Incomplete conversion to piperidine; presence of di- or tetrahydropyridine intermediates. | Insufficiently Active Catalyst or Conditions: The catalyst is not active enough, or the reaction conditions are too mild. | Increase the hydrogen pressure or reaction temperature. Consider switching to a more active catalyst like PtO₂ or a rhodium-based catalyst.[9] |
Data Presentation
Table 1: Quantitative Comparison of Aspartimide Formation with Different Deprotection Reagents
| Deprotection Reagent | Temperature (°C) | % Aspartimide Formation | Reference(s) |
| 20% Piperidine in DMF | 60 | 17% | [7] |
| 20% Piperidine in DMF | 90 | 20% | [7] |
| 10% Dipropylamine (DPA) in DMF | 60 | 4% | [7] |
| 20% Piperazine + 0.1M HOBt in DMF | Room Temperature | Significantly reduced compared to piperidine | [7] |
| 50% Morpholine in DMF | 45 | 4.3% | [6] |
Table 2: Catalytic Hydrogenation of Pyridine Derivatives to Piperidines
| Substrate | Catalyst | Conditions | Yield (%) | Reference(s) |
| Pyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | >99 | [5] |
| 2-Methylpyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | >99 | [5] |
| Pyridine | Rh/KB | Ambient temperature and pressure (Electrocatalytic) | 98 | [10] |
| 4-Pyridinecarbonitrile | 10% Pd/C, H₂SO₄ | 30°C, 6 bar | 95 (for 4-piperidinemethanamine) | [5] |
| 2-Bromopyridine | PtO₂ | Room Temperature, 50 bar H₂ | - (Product formed) | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
This protocol describes a general method for the N-alkylation of piperidine using an alkyl halide, with measures to minimize over-alkylation.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile
-
Syringe pump
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add DIPEA.[2]
-
Slowly add the alkyl halide to the solution at room temperature using a syringe pump over several hours.[2]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[1]
Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Celite®
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid as the solvent.[5]
-
Carefully add the PtO₂ catalyst to the solution.[5]
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[5]
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[5]
Protocol 3: Intramolecular Aza-Michael Addition for Piperidine Synthesis
This protocol is based on an organocatalyzed intramolecular aza-Michael reaction to synthesize piperidine alkaloids.
Materials:
-
N-protected amino-α,β-unsaturated aldehyde (1.0 eq)
-
Jørgensen-type prolinol derivative catalyst (0.1 eq)
-
Anhydrous Toluene
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected amino-α,β-unsaturated aldehyde.
-
Add anhydrous toluene to dissolve the substrate (typically at a concentration of 0.1 M).
-
Add activated 4 Å molecular sieves.
-
Add the Jørgensen catalyst.
-
Stir the reaction mixture at room temperature for approximately 24 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup.
-
The crude product can then be purified by flash column chromatography.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of a piperidine analogue.
Caption: Experimental workflow for the N-alkylation of piperidine.
Caption: Troubleshooting decision tree for low yield in piperidine synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(4-Methylphenoxy)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methylphenoxy)piperidine. Our aim is to help you anticipate and resolve common issues, thereby improving reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the formation of an ether linkage between the 3-hydroxy group of a piperidine derivative and a p-cresol derivative. The two primary approaches are the Ullmann condensation and the Mitsunobu reaction. Both pathways require careful optimization to minimize impurity formation.
Q2: What is the primary impurity of concern during the synthesis of this compound?
A2: The major impurity is the N-arylated byproduct, 1-(4-methylphenyl)-3-hydroxypiperidine. This arises from the reaction of the piperidine nitrogen with the aryl donor. Another potential impurity is the di-arylated product, 3-(4-methylphenoxy)-1-(4-methylphenyl)piperidine, where both the oxygen and nitrogen atoms have reacted.
Q3: How can I prevent the formation of the N-arylated impurity?
A3: The most effective strategy is to use an N-protected 3-hydroxypiperidine derivative as the starting material. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group that can be removed under acidic conditions after the ether formation is complete.
Q4: How can I distinguish between the desired O-arylated product and the N-arylated impurity?
A4: 1H and 13C NMR spectroscopy are powerful tools for this purpose. In the 1H NMR spectrum of the O-arylated product, the proton attached to the carbon bearing the phenoxy group (at the 3-position of the piperidine ring) will show a characteristic chemical shift. In contrast, the N-arylated isomer will exhibit characteristic shifts for the protons on the carbons adjacent to the nitrogen within the piperidine ring, which are influenced by the aromatic ring. Similarly, the 13C NMR will show distinct chemical shifts for the piperidine ring carbons in each isomer.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ullmann Condensation: Extend the reaction time or increase the temperature. Ensure the copper catalyst is active; freshly prepared copper(I) sources are often more effective.[1] - Mitsunobu Reaction: Ensure all reagents (triphenylphosphine, DEAD/DIAD) are fresh and anhydrous. The reaction is sensitive to moisture.[2] |
| Side Reactions Dominating | - N-Arylation: Use an N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) to prevent the piperidine nitrogen from reacting. - Elimination: In the Williamson ether synthesis approach (a variation of Ullmann), ensure the use of a non-hindered alkyl halide and a strong, non-nucleophilic base to favor substitution over elimination. |
| Poor Reagent Quality | - Verify the purity of starting materials (3-hydroxypiperidine derivative, 4-methylphenol, or 4-iodotoluene). - Use freshly distilled solvents. |
Issue 2: Presence of Significant N-Arylated Impurity
| Potential Cause | Troubleshooting Suggestion |
| Unprotected Piperidine Nitrogen | - The secondary amine of the piperidine is nucleophilic and will compete with the hydroxyl group for the aryl source. The most effective solution is to protect the nitrogen with a suitable protecting group like Boc. |
| Reaction Conditions Favoring N-Arylation | - Ullmann Condensation: The choice of ligand can influence the selectivity. Experiment with different ligands (e.g., diamines, amino acids) to favor O-arylation.[3] - In some cases, a milder base might reduce the nucleophilicity of the piperidine nitrogen to a greater extent than the alkoxide. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Product and Impurities | - Column Chromatography: Use a gradient elution system with a solvent system that provides the best separation on a TLC plate. Consider using a different stationary phase (e.g., alumina instead of silica gel). - Crystallization: If the product is a solid, attempt recrystallization from various solvent systems to selectively crystallize the desired product. |
| Formation of Emulsions during Workup | - Add brine to the aqueous layer to break up emulsions. - Filter the organic layer through a pad of celite or sodium sulfate to remove fine particulates. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(4-methylphenoxy)piperidine via Mitsunobu Reaction
This protocol is designed to minimize N-arylation by using an N-protected starting material.
Reagents:
-
N-Boc-3-hydroxypiperidine
-
p-Cresol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) and p-cresol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-(4-methylphenoxy)piperidine.
Protocol 2: Synthesis of this compound via Ullmann Condensation (with N-protection)
This protocol also utilizes an N-protected starting material to ensure selective O-arylation.
Reagents:
-
N-Boc-3-hydroxypiperidine
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline or 1,10-phenanthroline)
-
A base (e.g., K2CO3 or Cs2CO3)
-
A high-boiling polar solvent (e.g., DMF or NMP)
Procedure:
-
To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq), 4-iodotoluene (1.1 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 100-140 °C under an inert atmosphere and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Competing reaction pathways leading to impurities.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Reducing Toxicity of Piperidine-Based Compounds in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the toxicity of piperidine-based compounds in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine-based compound is showing significant toxicity in my cell culture experiments. What are the common mechanisms of piperidine-induced cytotoxicity?
A1: Piperidine-based compounds can induce cytotoxicity through several mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death.[1] This is often triggered by the activation of caspases, which are key enzymes in the apoptotic pathway.[1][2] For instance, some piperidine derivatives have been shown to activate caspase-3 and caspase-9 to initiate apoptosis.[1]
Another common mechanism is the interference with essential cell signaling pathways that regulate cell survival and proliferation.[1] A notable example is the PI3K/Akt/mTOR pathway; several piperidine-containing compounds can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to a halt in cancer cell progression.[1] The JNK signaling pathway has also been implicated in piperine-induced cellular stress and apoptosis.[3]
Q2: How can I quantify the cytotoxicity of my piperidine compound?
A2: The cytotoxicity of a compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value in various cell lines.[1][4] A lower IC50 or GI50 value indicates higher cytotoxicity.[1] To assess the therapeutic potential of a compound, it's also crucial to determine its selectivity index (SI). The SI is the ratio of the cytotoxic concentration in normal, non-cancerous cells to the cytotoxic concentration in cancer cells. A higher SI value is desirable as it indicates greater selectivity for cancer cells.[1][4]
Q3: What are some common assays to measure cell viability and cytotoxicity?
A3: Several well-established assays can be used to measure cell viability and cytotoxicity. Two commonly used methods are the MTT assay and the Sulforhodamine B (SRB) assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified.[5]
-
SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[1][4]
Q4: My compound is showing unexpected toxicity. How can I determine if this is an off-target effect?
A4: Differentiating between on-target and off-target toxicity is a critical step in drug development.[6] A systematic approach is recommended:
-
Confirm On-Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target at the concentrations where toxicity is observed.[6]
-
Correlate with On-Target Potency: Compare the concentration at which toxicity occurs with the compound's potency (e.g., IC50 or EC50) for its intended target. If toxicity only appears at significantly higher concentrations than required for on-target activity, an off-target effect is likely.[6]
-
Use a Structurally Dissimilar Tool Compound: Test a known inhibitor of the same target that has a different chemical structure. If this alternative compound does not produce the same toxic phenotype, it suggests your piperidine compound's toxicity is due to its unique off-target profile.[6]
-
Initiate Off-Target Screening: If evidence points towards an off-target effect, a tiered screening approach can be employed to identify the unintended targets.[6]
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity observed in a cell-based assay.
This is a common issue that can arise from several factors. The following workflow can help you troubleshoot the problem.
Caption: Workflow for troubleshooting unexpected cytotoxicity.[7]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Ensure your compound is fully dissolved. Assess compound stability in your culture medium over the experiment's time course using methods like HPLC.[7][8] |
| Off-Target Cytotoxicity | Perform a broad off-target screening. A large difference between the cytotoxic concentration and the on-target potency suggests an off-target effect.[6][7] |
| Cell Line Sensitivity | Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[7] |
| Metabolic Activation | Cellular enzymes could be metabolizing your compound into a more toxic form. Co-incubate with cytochrome P450 inhibitors to see if toxicity is reduced.[7] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[7] |
Data Presentation: Cytotoxicity of Piperidine Derivatives
The following tables summarize the cytotoxic activities of several piperidine derivatives from recent studies.
Table 1: Growth Inhibitory (GI50) Activity of Functionalized Piperidines [4]
| Compound | U251 (Glioma) | MCF7 (Breast) | NCI/ADR-RES (Ovarian) | 786-0 (Kidney) | NCI-H460 (Lung) | PC-3 (Prostate) | HT29 (Colon) | HaCaT (Normal) |
| 1 | >250 | >250 | 41.3 | 114.2 | >250 | 6.3 | >250 | 105.4 |
| 2 | 145.7 | 150.3 | 39.5 | 110.1 | 180.5 | 29.7 | 195.3 | 98.2 |
| 3 | 80.1 | 95.2 | 35.1 | 98.4 | 110.7 | 22.1 | 120.6 | 85.3 |
| 7 | 55.4 | 60.1 | 28.9 | 75.3 | 85.2 | 15.8 | 90.4 | 70.1 |
| 10 | 40.2 | 45.8 | 20.3 | 60.7 | 65.9 | 10.2 | 70.3 | 55.6 |
| 16 | 70.3 | 78.9 | 32.4 | 88.1 | 95.6 | 18.4 | 105.7 | 75.2 |
| 21 | 65.1 | 70.2 | 30.1 | 80.5 | 88.9 | 16.9 | 95.3 | 72.8 |
| 22 | 90.4 | 100.1 | 40.2 | 105.3 | 115.8 | 25.3 | 125.4 | 90.1 |
| 25 | 120.7 | 130.5 | 45.6 | 125.8 | 140.2 | 6.4 | 150.9 | 110.3 |
| DOX | 0.03 | 0.05 | 0.45 | 0.04 | 0.03 | 0.08 | 0.06 | 0.09 |
All values are in µg/mL. DOX (Doxorubicin) is a reference drug.
Table 2: IC50 Values of Piperine in Cancerous and Non-cancerous Cell Lines [3]
| Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 h | 97 |
| Hep3B | Hepatocellular Carcinoma | 48 h | 58 |
| AML12 | Non-cancerous Hepatocyte | 48 h | 184 |
Signaling Pathways and Experimental Workflows
Hypothesized Apoptosis Pathway
Many piperidine-based compounds exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a hypothesized signaling pathway for apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
3-(4-Methylphenoxy)piperidine clearance rate and bioavailability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the clearance rate and bioavailability of 3-(4-Methylphenoxy)piperidine and related piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability for this compound in our preclinical studies. What are the likely causes?
A1: Low oral bioavailability for piperidine-containing compounds often stems from several key factors:
-
Poor Aqueous Solubility: As a lipophilic and potentially basic molecule, this compound may not readily dissolve in gastrointestinal (GI) fluids, a critical first step for absorption.[1]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal wall to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI tract.[1][2]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the gut wall and liver, most notably Cytochrome P450 (CYP) enzymes, before it can reach systemic circulation.[1][3] The piperidine ring and its substituents are often susceptible to this rapid metabolism.[3]
Q2: How can we experimentally determine the primary reason for the poor bioavailability of our compound?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended to pinpoint the bottleneck:
-
Assess Physicochemical Properties: Determine the aqueous solubility in simulated gastric and intestinal fluids (SGF/SIF) and measure the LogP/LogD to understand its lipophilicity.[2][4]
-
Conduct In Vitro Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters like P-gp.[2]
-
Evaluate In Vitro Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions to measure its intrinsic clearance and predict its susceptibility to first-pass metabolism.[2][5]
-
Perform In Vivo Pharmacokinetic Studies: Administer the compound both intravenously (IV) and orally (PO) to different animal cohorts to calculate absolute oral bioavailability (F%).[2] The comparison between IV and PO administration helps to differentiate between poor absorption and high first-pass metabolism.[5]
Q3: Our in vitro metabolic stability assay shows a high intrinsic clearance for this compound. What are our options to improve this?
A3: High intrinsic clearance suggests extensive metabolism. To enhance metabolic stability, consider the following structural modification strategies:
-
Block Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely metabolic hotspots, such as the carbons alpha to the piperidine nitrogen.[1]
-
Fluorination: Replace metabolically vulnerable C-H bonds with stronger C-F bonds to reduce susceptibility to CYP-mediated oxidation.[1][6]
Q4: We are observing significant variability in plasma concentrations of our piperidine compound across different animals in the same dosing group. What could be the cause?
A4: High inter-animal variability can be attributed to several factors:
-
Variable First-Pass Metabolism: Differences in the expression and activity of metabolic enzymes (like CYPs) among individual animals can lead to inconsistent rates of metabolism.[1]
-
Erratic GI Motility: Variations in the rate at which the compound moves through the GI tract can affect the duration available for absorption.[1]
-
Food Effects: The presence or absence of food can significantly alter the absorption of a compound. Ensure consistent fasting or feeding protocols across all animals.[7]
Troubleshooting Guides
Issue: Low Oral Bioavailability (<10%)
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[2] 2. Formulation Strategies: Explore formulation enhancements such as creating amorphous solid dispersions, using solubilizing excipients, or developing lipid-based formulations to improve dissolution.[2][8] 3. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.[9] |
| Low Intestinal Permeability | 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to calculate the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[2] 2. Structural Modification: Modify the compound to optimize its lipophilicity (within an ideal range) or to reduce the number of hydrogen bond donors, which can improve passive diffusion.[10] 3. Formulation with Inhibitors: Consider co-formulating with known P-gp inhibitors, though this adds complexity to the development path.[2] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and S9 fractions to determine its intrinsic clearance.[2][5] 2. Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to identify the primary isoforms responsible for the metabolism.[2] 3. Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug would then be converted to the active compound in vivo. 4. Structural Modification: Introduce metabolic blockers or use techniques like fluorination to enhance stability.[1] |
Quantitative Data Summary
Note: As specific experimental data for this compound is not publicly available, the following tables present a hypothetical but representative dataset for a piperidine derivative with bioavailability challenges.
Table 1: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 120 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 1200 | 480 |
| Clearance (CL) (mL/min/kg) | 13.9 | - |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Bioavailability (F%) | - | 4.0% |
Table 2: Hypothetical In Vitro Data
| Assay | Result | Implication |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | Low solubility may limit dissolution in the intestine. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability across the intestinal epithelium. |
| Caco-2 Efflux Ratio (B→A / A→B) | 4.5 | Suggests active efflux by transporters like P-gp. |
| Liver Microsome Stability (t½) | < 10 min | High intrinsic clearance, indicating rapid metabolism. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Drug Formulation:
-
IV Formulation: Dissolve the compound in a vehicle such as 20% Solutol HS 15 in saline to a final concentration of 1 mg/mL.
-
PO Formulation: Suspend the compound in a vehicle like 0.5% methylcellulose in water to a final concentration of 2 mg/mL.[3]
-
-
Administration:
-
Administer a single 1 mg/kg dose via tail vein injection (IV group).
-
Administer a single 10 mg/kg dose via oral gavage (PO group).[3]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant like EDTA.[3]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the resulting plasma at -80°C until analysis.[3]
-
-
Sample Analysis:
-
Determine the concentration of the compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) using appropriate software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[2]
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Materials: Rat or human liver microsomes, NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO).
-
Incubation:
-
Pre-incubate liver microsomes (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
-
Time Points:
-
Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[5]
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: First-pass metabolism signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Process and System Clearances in Pharmacokinetic Models: Our Basic Clearance Concepts Are Correct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vitro Pharmacokinetic Properties of Piperidine Scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro pharmacokinetic (PK) properties of piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor in vitro PK properties of my piperidine-containing compound?
A1: Piperidine derivatives often exhibit challenges in one or more of the following areas:
-
Poor Aqueous Solubility: The lipophilic nature of the piperidine scaffold can lead to low solubility in aqueous buffers, which is a prerequisite for absorption and reliable in vitro assay results.[1][2]
-
High Metabolic Instability: The piperidine ring and its substituents can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][3][4][5][6] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1][5]
-
Low Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium, which is crucial for oral absorption.[1] This can be due to unfavorable physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Q2: My piperidine compound precipitates out of solution during my in vitro assays. How can I improve its solubility?
A2: Precipitation is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
pH Adjustment: For basic piperidine compounds, lowering the pH of the buffer can significantly increase solubility by promoting the formation of a more soluble salt.[2]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol can help maintain the compound in solution.[2][7] It is crucial to keep the final co-solvent concentration low (typically ≤1%) to avoid impacting the biological assay.[2][7]
-
Advanced Formulation Strategies: If simple adjustments are insufficient, consider more advanced techniques such as salt formation, co-crystallization, or complexation with cyclodextrins.[2][8][9]
Workflow for Investigating and Addressing Poor Solubility
Caption: Troubleshooting workflow for addressing poor compound solubility.
Data Presentation: Impact of pH on Solubility
| Solvent System | pH | Approximate Solubility (µg/mL) |
| Deionized Water | ~7.0 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1000 - 10000 |
| This table illustrates the significant increase in solubility of a basic piperidine derivative at a lower pH. |
Issue 2: High Metabolic Instability
Q3: My piperidine compound is rapidly cleared in a microsomal stability assay. What strategies can I employ to increase its metabolic stability?
A3: High clearance in vitro often translates to poor bioavailability in vivo. Consider these chemical modification strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., methyl, cyclopropyl) near metabolically labile positions, such as the carbons alpha to the piperidine nitrogen, to block access by CYP enzymes.[1]
-
Fluorination: Replacing a metabolically susceptible C-H bond with a stronger C-F bond can significantly decrease the rate of metabolism.[1]
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[1]
-
Scaffold Hopping: In some cases, replacing the piperidine ring with a different, more stable scaffold while maintaining the key pharmacophoric elements can be an effective strategy.[10]
Signaling Pathway: Cytochrome P450 Metabolism of Piperidine Scaffolds
Caption: Metabolic pathway of piperidine scaffolds by CYP450 enzymes.
Data Presentation: Improving Metabolic Stability
| Compound | Modification | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |
| Parent Piperidine | - | 15 | 46.2 |
| Analog 1 | Methyl group at Cα | 45 | 15.4 |
| Analog 2 | Fluorine at Cβ | > 60 | < 11.5 |
| This table demonstrates how specific structural modifications can lead to a significant improvement in metabolic stability. |
Issue 3: Low Permeability
Q4: My compound shows low permeability in a PAMPA/Caco-2 assay. What could be the reason and how can I improve it?
A4: Low permeability can be due to the compound's physicochemical properties or its interaction with cellular transporters.
-
PAMPA vs. Caco-2: A Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion, while a Caco-2 assay uses a cell monolayer and can also account for active transport and efflux.[11][12][13][14]
-
High Efflux: If your compound has good permeability in PAMPA but poor permeability in a Caco-2 assay, it is likely a substrate for efflux transporters like P-glycoprotein (P-gp).[1][13] A bidirectional Caco-2 assay can confirm this by measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A / A-to-B) greater than 2 is indicative of active efflux.[11]
-
Improving Permeability:
-
Increase Lipophilicity: Modifying the structure to be more lipophilic can enhance passive diffusion, but this must be balanced to avoid increasing metabolic clearance or reducing solubility.
-
Reduce Hydrogen Bond Donors: Decreasing the number of hydrogen bond donors can improve permeability.
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are later cleaved in vivo can be an effective strategy.[13]
-
Experimental Workflow: Differentiating Permeability Mechanisms
Caption: Workflow to investigate the cause of low compound permeability.
Data Presentation: Bidirectional Caco-2 Permeability
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Control (Propranolol) | 15.2 | 14.8 | 1.0 |
| Piperidine Derivative | 1.8 | 12.6 | 7.0 |
| An efflux ratio > 2, as seen with the piperidine derivative, suggests the compound is a substrate for efflux transporters. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines the determination of the kinetic solubility of a compound by measuring its precipitation from a DMSO stock solution into an aqueous buffer.
Materials:
-
Test compound in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare a series of dilutions of the test compound stock solution in DMSO.
-
Add 198 µL of PBS to each well of a 96-well plate.
-
Add 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.[15]
-
Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength (e.g., 620 nm) with a UV-Vis plate reader.[15]
-
The kinetic solubility is the concentration at which a significant increase in turbidity or absorbance is observed compared to the buffer blank.[15]
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Test compound (1 µM final concentration)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add HLM and phosphate buffer.[16]
-
Pre-warm the plate at 37°C for 5-10 minutes.[16]
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold ACN.[17][18]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[18][19]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Test compound solution (in buffer with ≤1% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with 5 µL of the lipid solution.[12]
-
Add 300 µL of PBS to the wells of the acceptor plate.[12]
-
Add 150 µL of the test compound solution to the wells of the donor plate.[12]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA permeability assay | PDF [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
Comparative Efficacy of 3-(4-Methylphenoxy)piperidine and Its Phenoxy Analogues: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) and comparative efficacy of novel compounds is paramount to successful therapeutic development. This guide provides an objective comparison of 3-(4-methylphenoxy)piperidine and its phenoxy analogues, supported by experimental data from a range of in vitro and in vivo studies. The information is presented to facilitate informed decisions in drug design and lead optimization.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas.[1][2] Its versatility allows for the exploration of diverse chemical spaces and the fine-tuning of pharmacological properties. The introduction of a phenoxy moiety at the 3-position of the piperidine ring has given rise to a class of compounds with significant activity at various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This guide focuses on elucidating the impact of substitutions on the phenoxy ring and the piperidine nitrogen on the overall efficacy and selectivity of these analogues.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of this compound analogues has been evaluated across a spectrum of biological targets. The following tables summarize key quantitative data from these studies, offering a clear comparison of their potency and selectivity.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a key target in the development of treatments for neuropsychiatric disorders. The following data, derived from competitive inhibition assays using [3H]N-methylspiperone in HEK293 cells stably expressing the human D4 receptor, highlights the influence of phenoxy ring substitutions on binding affinity.
| Compound ID | R1 (N-substituent) | R2 (Phenoxy Substituent) | D4R Ki (nM)[3][4] |
| 7e | H | 4-Methyl | Inactive |
| 8c | H | 3-Methyl | 13 |
| 9l | Imidazo[1,5-a]pyridine | 4-Fluoro-3-methyl | 6.5 |
| 9k | Imidazo[1,5-a]pyridine | 3,4-Difluoro | 2.7 |
| 9j | Imidazo[1,5-a]pyridine | 4-Cyano | 1.7 |
Table 1: Comparative binding affinities of 3-phenoxymethylpiperidine analogues at the human dopamine D4 receptor.
NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and their modulation is a therapeutic strategy for various neurological conditions. The data below from electrical recordings in Xenopus oocytes expressing rat NR1/2B NMDA receptors demonstrates the impact of substitutions on inhibitory potency.
| Compound ID | R1 (N-substituent) | R2 (Phenoxy Substituent) | R3 (Piperidine C4-substituent) | NR1/2B IC50 (µM)[5] |
| 8 | H | H | Benzyl | 0.63 |
| 10a | H | 4-Hydroxy | Benzyl | 0.025 |
| 10b | H | H | 4-Methylbenzyl | - |
| 10e | H | 4-Hydroxy | 4-Methylbenzyl & 4-Hydroxy | ~0.05 |
Table 2: Comparative potency of N-(2-phenoxyethyl)-4-benzylpiperidine analogues as NR1/2B NMDA receptor antagonists.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a target for cognitive disorders and other CNS conditions. The following table shows the functional antagonism of piperidine analogues at the guinea pig H3 receptor, highlighting the effect of replacing a piperazine scaffold with a piperidine ring.
| Compound ID | Scaffold | N-substituent on Guanidine | gpH3R Functional Antagonism (pA2)[6] |
| 1a | Piperazine | H | - |
| 2a | Piperidine | H | 7.90 |
| 1b | Piperazine | Benzyl | - |
| 2b | Piperidine | Benzyl | 8.35 |
Table 3: Comparison of piperazine and piperidine analogues as histamine H3 receptor antagonists.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions. The cells are harvested, and the cell membranes are prepared by homogenization in a suitable buffer followed by centrifugation to isolate the membrane fraction.
-
Competitive Binding Assay: The membrane preparations are incubated with a fixed concentration of the radioligand, [3H]N-methylspiperone, and varying concentrations of the test compounds.
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Detection and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3][4]
NMDA Receptor Functional Assay
Objective: To determine the functional inhibitory potency (IC50) of test compounds on NR1/2B NMDA receptors.
Methodology:
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the rat NR1 and NR2B NMDA receptor subunits.
-
Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Compound Application and Receptor Activation: The oocytes are perfused with a solution containing a fixed concentration of the NMDA receptor agonists, glutamate and glycine, to elicit a baseline current. The test compounds are then co-applied with the agonists at varying concentrations.
-
Data Recording and Analysis: The resulting currents are recorded. The inhibitory effect of the test compound is measured as the percentage reduction of the agonist-induced current. The IC50 value is determined by fitting the concentration-response data to a logistic equation.[5]
Histamine H3 Receptor Functional Assay
Objective: To determine the functional antagonist activity (pA2) of test compounds at the guinea pig histamine H3 receptor.
Methodology:
-
Tissue Preparation: The guinea pig jejunum, a tissue expressing the H3 receptor, is isolated and prepared for in vitro organ bath studies.
-
Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Functional Assay: The tissue is stimulated with an H3 receptor agonist, and a concentration-response curve is generated. The assay is then repeated in the presence of increasing concentrations of the test compounds.
-
Data Analysis: The antagonistic effect of the test compounds is observed as a rightward shift in the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using Schild regression analysis. A higher pA2 value indicates a more potent antagonist.[6][7]
Structure-Activity Relationship Insights
The aggregated data reveals several key structure-activity relationships for this class of compounds:
-
Substitution on the Phenoxy Ring is Crucial: For dopamine D4 receptor antagonists, electron-withdrawing groups like cyano and fluoro at the 3- and 4-positions of the phenoxy ring significantly enhance binding affinity.[3][4] A simple methyl group at the 4-position, as in this compound, can lead to a loss of activity at this particular target.[3]
-
N-Substitution on the Piperidine Ring Modulates Potency and Selectivity: The nature of the substituent on the piperidine nitrogen plays a vital role in determining the overall pharmacological profile. For instance, bulky aromatic groups on the nitrogen can be well-tolerated and even beneficial for activity at certain receptors.
-
Piperidine as a Superior Scaffold: In the case of histamine H3 receptor antagonists, replacing a piperazine ring with a piperidine ring led to a slight increase in in vitro potency, suggesting the piperidine scaffold is a favorable choice for this target.[6]
-
Substitutions at Other Positions on the Piperidine Ring Offer Further Optimization: The introduction of a hydroxyl group at the C-4 position of the piperidine ring in NMDA receptor antagonists resulted in a substantial decrease in off-target effects, such as affinity for α1-adrenergic receptors and inhibition of K+ channels, while maintaining high potency at the target receptor.[5]
Conclusion
This comparative guide demonstrates that while this compound is a valuable starting point, its efficacy is highly dependent on the biological target . Strategic modifications to the phenoxy and piperidine rings are essential for optimizing potency, selectivity, and overall drug-like properties. The presented data and experimental protocols offer a framework for the rational design of novel phenoxy piperidine analogues with improved therapeutic potential. Further exploration of the chemical space around this versatile scaffold is warranted to unlock its full potential in addressing a wide range of diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 3-(4-Methylphenoxy)piperidine and Known Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential monoamine reuptake inhibitory activity of 3-(4-Methylphenoxy)piperidine against established inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Due to the absence of publicly available in vitro binding affinity data for this compound, this analysis is based on the structure-activity relationships (SAR) of closely related phenoxypiperidine and piperidine-based monoamine transporter inhibitors. The presented data for the target compound should be considered predictive and necessitates experimental validation.
Introduction
Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system (CNS) disorders, including depression and anxiety.[1][2] These agents function by blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby enhancing neurotransmission. The piperidine scaffold is a common motif in the design of such inhibitors.[3][4][5] This guide focuses on this compound, a compound whose specific inhibitory profile against monoamine transporters is not yet publicly documented. By examining the SAR of analogous compounds, we can infer its potential activity and compare it to well-characterized inhibitors.
Predicted Inhibitory Profile of this compound
Based on the analysis of structurally similar compounds, it is hypothesized that this compound may exhibit inhibitory activity at both the serotonin and norepinephrine transporters. The phenoxy moiety at the 3-position of the piperidine ring is a common feature in compounds targeting these transporters. The 4-methyl substitution on the phenyl ring is expected to influence the binding affinity and selectivity. Generally, substitutions on the phenyl ring of phenoxyalkylamines can modulate potency at monoamine transporters.
Comparative Data of Known Inhibitors
The following table summarizes the in vitro binding affinities (Ki in nM) of several well-established monoamine reuptake inhibitors. This data serves as a benchmark for the predicted activity of this compound.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Fluoxetine | 1.1 | 160 | 1300 |
| Desipramine | 61 | 4 | 78720 |
| GBR 12909 | >1000 | 250 | 1.8 |
| Viloxazine | 5600 | 190 | >10000 |
Experimental Protocols
To experimentally validate the predicted activity of this compound, the following standard in vitro assays are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).
-
Test compound: this compound.
-
Reference compounds: Fluoxetine (SERT), Desipramine (NET), GBR 12909 (DAT).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293 cell lines.
-
Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound or reference compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Materials:
-
HEK293 cells expressing human SERT, NET, or DAT, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).
-
Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), and [³H]DA (dopamine).
-
Test compound: this compound.
-
Reference inhibitors.
-
Uptake buffer.
Procedure:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound or reference inhibitor.
-
Initiate neurotransmitter uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the cells or synaptosomes using a scintillation counter.
-
Calculate the IC50 values from the concentration-response curves.
Visualizations
The following diagrams illustrate the conceptual frameworks for the experimental workflow and the potential signaling pathway involved.
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
References
- 1. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
A Comparative Analysis of 3-(Phenoxy)piperidine Analogs as Dopamine D4 Receptor Antagonists
A notable scarcity of publicly available biological activity data for 3-(4-Methylphenoxy)piperidine necessitates a comparative analysis using structurally similar analogs. This guide focuses on the dopamine D4 receptor (D4R) antagonist activity of 3-(phenoxy)piperidine derivatives, providing a valuable reference for researchers in neuropharmacology and drug development.
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active compounds. Its derivatives have been explored for a multitude of biological activities, including antagonism of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This guide compares the D4R binding affinity of a 3-(3-methylphenoxy)piperidine analog with other substituted phenoxy piperidine derivatives, offering insights into their structure-activity relationships.
Comparative Analysis of D4 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) of selected 3-(phenoxy)piperidine analogs for the human dopamine D4 receptor.
| Compound ID | Structure | Modification | D4R Ki (nM) |
| 8c (Proxy for this compound) | 1-((3-fluoro-4-methoxyphenyl)methyl)-3-((3-methylphenoxy)methyl)-4,4-difluoropiperidine | 3-methylphenoxy | 13 |
| 8b | 1-((3-fluoro-4-methoxyphenyl)methyl)-3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidine | 3,4-difluorophenoxy | 5.5 |
| 9l | 1-(imidazo[1,5-a]pyrimidin-7-ylmethyl)-3-((3-methylphenoxy)methyl)-4,4-difluoropiperidine | 3-methylphenoxy with alternative N-substituent | 6.5 |
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay. Below is a detailed protocol representative of the methodology used in the cited research.[1][2]
Dopamine D4 Receptor Binding Assay:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is washed and stored at -80°C until use.
-
Competitive Radioligand Binding: The assay is performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand for the D4 receptor, such as [³H]N-methylspiperone, at a concentration near its Kd value.
-
Compound Incubation: A range of concentrations of the test compounds (e.g., 3-(phenoxy)piperidine analogs) are added to the wells to compete with the radioligand for binding to the D4 receptors.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for evaluating D4R antagonists.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for D4R Binding Assay.
References
Comparative Analysis of Receptor Cross-Reactivity for 3-(4-Methylphenoxy)piperidine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenoxy-piperidine scaffold is a versatile pharmacophore that has been explored for its interaction with a range of CNS receptors. Analysis of structurally related compounds suggests that 3-(4-Methylphenoxy)piperidine would likely exhibit affinity for the dopamine D4 receptor and the sigma-1 (σ1) receptor. Cross-reactivity with other dopamine receptor subtypes, serotonin transporters, and adrenergic receptors is possible but likely to be lower. The affinity for each target is highly dependent on the specific substitution patterns on both the phenoxy and piperidine rings.
Dopamine Receptor Cross-Reactivity
Compounds featuring the phenoxymethyl)piperidine scaffold have been extensively investigated as dopamine D4 receptor antagonists. The affinity for the D4 receptor is significantly influenced by substitutions on the phenoxy ring.
Table 1: Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at the Dopamine D4 Receptor [1][2]
| Compound (Substitution on Phenoxy Ring) | D4 Receptor Ki (nM) |
| 4-cyano | 1.7 |
| 3,4-difluoro | 2.7 |
| 4-fluoro-3-methyl | 6.5 |
| 3-methyl | 13 |
| 4-cyano-3-fluoro | 21 |
| Unsubstituted phenoxy | 27 |
| 4-chloro | 53 |
| 3-fluoro-4-methyl | 72 |
Analysis: The data in Table 1 demonstrates that electron-withdrawing groups (e.g., cyano, fluoro) and certain methyl substitutions on the phenoxy ring enhance affinity for the D4 receptor. A 3-methyl substitution, as seen in a close analog to the topic compound, results in a potent D4 receptor ligand (Ki = 13 nM)[2]. It is important to note that these specific analogs contain a 4,4-difluoro substitution on the piperidine ring, which may also influence binding affinity. Generally, these compounds show high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), with selectivity ratios often exceeding 2000-fold[1].
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors
A standard experimental protocol for determining dopamine receptor binding affinity involves a competitive radioligand binding assay.
Sigma Receptor Cross-Reactivity
The phenoxyalkylpiperidine scaffold is also a known pharmacophore for sigma (σ) receptors, particularly the σ1 subtype.
Table 2: Binding Affinities (Ki, nM) of Phenoxyalkylpiperidine Analogs at Sigma Receptors [3]
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | > 52.3 |
| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | > 52.3 |
Analysis: As shown in Table 2, N-substituted phenoxyalkylpiperidines can exhibit high, sub-nanomolar affinity for the σ1 receptor[3]. The selectivity over the σ2 receptor is generally high[3]. The nature of the substituent on the phenoxy ring (e.g., chloro vs. methoxy) appears to have a modest impact on σ1 affinity in this series. The presence of a methyl group on the piperidine ring at the 4-position is noted to be optimal for σ1 interaction[3]. This suggests that this compound, which has an unsubstituted piperidine nitrogen, might have a different σ1 binding profile, but the core scaffold indicates a potential for interaction.
Serotonin and Adrenergic Receptor Cross-Reactivity
While less prominently studied for the core 3-(phenoxy)piperidine structure, related compounds have shown interactions with serotonin and adrenergic receptors.
For instance, certain 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have been investigated as ligands for the serotonin transporter (SERT), with some compounds exhibiting Ki values in the low nanomolar range (2-400 nM)[4]. However, these compounds have a significantly different substitution at the 3-position of the piperidine ring compared to a simple phenoxy linkage.
Similarly, N-(2-phenoxyethyl)-4-benzylpiperidine derivatives have been evaluated for their affinity at α1-adrenergic receptors as a measure of side-effect liability in the development of NMDA receptor antagonists[5]. This suggests that the broader phenoxy-piperidine class has the potential for cross-reactivity at adrenergic receptors, although specific data for close analogs of this compound are lacking.
Signaling Pathways
The primary receptors identified as potential targets for phenoxy-piperidine derivatives are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling pathways for the D2-like dopamine receptors (which includes D4) and the σ1 receptor.
Conclusion
Based on the available data for structurally related compounds, this compound is predicted to have the highest affinity for the dopamine D4 and sigma-1 receptors. The 4-methyl substitution on the phenoxy ring is consistent with structural features that can lead to potent D4 receptor antagonism. While cross-reactivity with other monoamine receptors and transporters is possible, it is likely to be less pronounced. Further experimental validation through in vitro binding assays is necessary to definitively characterize the receptor cross-reactivity profile of this compound. Researchers and drug development professionals should consider these potential off-target interactions when designing and evaluating new chemical entities based on this scaffold.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Involving 3-(4-Methylphenoxy)piperidine: A Comparative Guide
This guide provides a comparative analysis of the synthesis and pharmacological properties of 3-(4-Methylphenoxy)piperidine and its structural analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of experiments and to offer a basis for the selection of compounds in the exploration of novel therapeutics targeting monoamine transporters and receptors.
Comparison of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of this compound and its analogs for key dopamine and serotonin receptors. The data is compiled from various studies and presented to offer a comparative overview of their pharmacological profiles. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: Comparative Dopamine D4 Receptor Binding Affinity of 3-Phenoxypiperidine Analogs
| Compound/Analog | Dopamine D4 Receptor Ki (nM) | Reference |
| This compound | Data not available in reviewed sources | |
| 4,4-difluoro-3-(3-methylphenoxy)piperidine | 13 | [1] |
| 4,4-difluoro-3-(4-fluoro-3-methylphenoxy)piperidine | 6.5 | [1] |
| 4,4-difluoro-3-(3,4-difluorophenoxy)piperidine | 5.5 | [1] |
| 4,4-difluoro-3-(4-cyanophenoxy)piperidine | 1.7 | [1] |
Table 2: Comparative Binding Affinities of Piperidine Analogs at Dopamine and Serotonin Transporters
| Compound/Analog | DAT Ki (nM) | SERT Ki (nM) | Reference |
| This compound | Data not available in reviewed sources | Data not available in reviewed sources | |
| 1-(3-fluoroethoxyphenethyl)-piperidine | >10000 | 8.4 | [2] |
| 1-(4-fluoroethoxyphenethyl)-piperidine | >10000 | 50.1 | [2] |
| Lobelane | 1935 | 1575 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and key pharmacological assays are provided below to ensure the reproducibility of the experiments.
Synthesis of this compound
While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general and representative procedure can be adapted from the synthesis of analogous phenoxypiperidine derivatives. The proposed synthesis involves the O-arylation of a protected 3-hydroxypiperidine followed by deprotection.
Step 1: N-Boc-3-hydroxypiperidine Synthesis (if starting from 3-hydroxypiperidine)
-
Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (CH2Cl2).
-
Add a base, for example, triethylamine (Et3N), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) in CH2Cl2 at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-Boc-3-hydroxypiperidine, which can be purified by column chromatography.
Step 2: O-Arylation of N-Boc-3-hydroxypiperidine
-
To a solution of N-Boc-3-hydroxypiperidine in an appropriate solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add 1-fluoro-4-methylbenzene (or a suitable p-cresol derivative).
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-3-(4-methylphenoxy)piperidine.
Step 3: Deprotection of N-Boc-3-(4-methylphenoxy)piperidine
-
Dissolve N-Boc-3-(4-methylphenoxy)piperidine in a solvent like CH2Cl2.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base to obtain the free base, this compound, which can be further purified if necessary.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is adapted from studies on analogous compounds.[1]
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor are used.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4, is prepared.
-
Radioligand: [3H]N-methylspiperone is commonly used as the radioligand.
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound (e.g., this compound or its analogs) and a fixed concentration of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis. The Ki (inhibition constant) values are then determined using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a conceptual workflow for the evaluation of compound affinity.
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for radioligand binding assay.
References
A Comparative Analysis of 3-(4-Methylphenoxy)piperidine and Fentanyl Analogues for Opioid Receptor-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of publicly available pharmacological data for 3-(4-Methylphenoxy)piperidine's activity at opioid receptors, this guide provides a comparative framework using established data for fentanyl and its analogues. The sections pertaining to this compound serve as placeholders to be populated as research becomes available. This document is intended for informational and research purposes only and does not endorse or encourage the use of any uncharacterized chemical compounds.
Introduction
The opioid crisis has spurred intensive research into novel analgesics with improved safety profiles compared to classical opioids. Fentanyl, a potent synthetic opioid, and its numerous analogues are primary drivers of overdose deaths due to their high affinity for the µ-opioid receptor (MOR) and potent induction of respiratory depression.[1] In the quest for safer alternatives, various chemical scaffolds are being explored. Among these, the phenoxypiperidine moiety has been investigated for its interaction with various central nervous system targets. This guide aims to provide a comparative overview of the pharmacological properties of this compound and well-characterized fentanyl analogues, highlighting key parameters relevant to drug development.
Chemical Structures
A fundamental aspect of understanding the pharmacological differences between these compounds lies in their chemical structures.
Fentanyl: A phenylpiperidine derivative characterized by a propionanilide group and a phenethyl substituent on the piperidine nitrogen. This structure confers high lipophilicity and potent MOR agonism.
Fentanyl Analogues: These are structural modifications of fentanyl, often involving alterations to the N-phenethyl group, the propionanilide side chain, or the piperidine ring.[2] These modifications can dramatically alter potency, efficacy, and metabolic stability. For instance, the addition of a methyl group at the 4-position of the piperidine ring in 4-methyl fentanyl increases its analgesic potency compared to fentanyl.[3]
This compound: This compound features a piperidine ring with a 4-methylphenoxy group attached at the 3-position. Its structural similarity to other known centrally active agents suggests potential interaction with various receptors, though specific data on its opioid activity is not currently available.
Comparative Pharmacological Data
The following tables summarize key in vitro and in vivo pharmacological parameters for fentanyl and its analogues. Data for this compound is designated as "Not Available" (N/A) and will require experimental determination.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) |
| Fentanyl | ~0.34 - 1.4 | ~18.4 | ~25.8 |
| Sufentanil | ~0.01 - 0.1 | ~15 | ~100 |
| Carfentanil | ~0.02 - 0.22 | ~270 | ~10,000 |
| Alfentanil | ~0.4 - 1.1 | ~1000 | ~5000 |
| Remifentanil | ~1.0 - 2.5 | ~400 | ~4000 |
| This compound | N/A | N/A | N/A |
Note: Ki values can vary between different studies and assay conditions.
Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (% of DAMGO)
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| Fentanyl | MOR | [³⁵S]GTPγS | ~5 - 20 | ~100 |
| Sufentanil | MOR | [³⁵S]GTPγS | ~0.1 - 1 | ~100 |
| Carfentanil | MOR | [³⁵S]GTPγS | ~0.05 - 0.5 | ~100 |
| Alfentanil | MOR | [³⁵S]GTPγS | ~10 - 50 | ~100 |
| Remifentanil | MOR | [³⁵S]GTPγS | ~20 - 100 | ~100 |
| This compound | MOR | [³⁵S]GTPγS | N/A | N/A |
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a standard full agonist for the µ-opioid receptor.
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Test | Route | ED50 (mg/kg) |
| Fentanyl | Mouse Hot Plate | i.v. | ~0.01 - 0.02 |
| Sufentanil | Mouse Hot Plate | i.v. | ~0.0007 |
| Carfentanil | Rat Tail Flick | i.v. | ~0.0003 |
| Alfentanil | Mouse Hot Plate | i.v. | ~0.044 |
| Remifentanil | Rat Tail Flick | i.v. | ~0.002 |
| This compound | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
The interaction of an opioid agonist with the µ-opioid receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.
A typical experimental workflow for characterizing a novel compound for its opioid activity involves a tiered approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess analgesia and potential side effects.
Caption: Workflow for Opioid Drug Discovery.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of novel compounds. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [³H]DAMGO for MOR).
-
Test compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G protein-coupled receptors.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in activating Gi/o proteins coupled to opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound at various concentrations.
-
Incubation buffer.
-
-
Procedure:
-
Cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
EC50 and Emax values are determined from the concentration-response curve.
-
In Vivo Antinociception Assays
These assays are used to assess the analgesic properties of a compound in animal models.
-
Hot Plate Test:
-
Objective: To measure the latency of a nociceptive response to a thermal stimulus.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The baseline response latency (e.g., paw licking, jumping) of the animal (typically a mouse or rat) is measured before drug administration.
-
The test compound is administered (e.g., intravenously, subcutaneously).
-
At various time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.
-
An increase in the response latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
-
-
-
Tail Flick Test:
-
Objective: To measure the latency of a reflexive tail withdrawal from a thermal stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal (typically a mouse or rat) is gently restrained, and its tail is exposed to the heat source.
-
The time taken for the animal to flick its tail away from the heat is automatically recorded.
-
Baseline latency is determined before drug administration.
-
The test compound is administered, and the tail-flick latency is measured at different time points.
-
An increase in latency is indicative of analgesia.
-
-
Conclusion
The comparison between this compound and fentanyl analogues is currently hampered by the absence of pharmacological data for the former. The established high potency and efficacy of fentanyl and its derivatives at the µ-opioid receptor are well-documented and serve as a benchmark in the development of new analgesics. The provided experimental protocols offer a standardized framework for the evaluation of novel compounds like this compound. Future research should focus on characterizing the opioid receptor binding profile and functional activity of this and other novel phenoxypiperidine derivatives to ascertain their potential as safer and more effective pain therapeutics. Such studies are essential to guide structure-activity relationship efforts and to identify lead candidates with a desirable balance of analgesia and reduced side effects.
References
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methylphenoxy)piperidine Enantiomers as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticipated structure-activity relationships (SAR) of the (R) and (S) enantiomers of 3-(4-Methylphenoxy)piperidine, a potent class of monoamine reuptake inhibitors. Due to the limited availability of public data on the specific enantiomers of this compound, this guide utilizes comparative data from the closely related compound, femoxetine, and other chiral piperidine-based monoamine reuptake inhibitors to infer the likely pharmacological profile.
Introduction to this compound and Monoamine Transporters
This compound belongs to the class of aryloxypiperidines, which are known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of depression and other neuropsychiatric disorders. The stereochemistry of the piperidine ring can significantly influence the potency and selectivity of these compounds for the different monoamine transporters.
Comparative Biological Activity
Table 1: Comparative Binding Affinities (pKi) of Femoxetine for Human Monoamine Transporters
| Compound | hDAT (pKi) | hNET (pKi) | hSERT (pKi) |
| Femoxetine (racemic) | 5.7 | 6.52 | 6.12 |
Data sourced from a computational and experimental study on human monoamine transporter selectivity.[1][2]
The pKi values for femoxetine indicate that it has the highest affinity for the norepinephrine transporter (NET), followed by the serotonin transporter (SERT), and the dopamine transporter (DAT). It is highly probable that the (R) and (S) enantiomers of this compound would exhibit differential affinities for these transporters. In many classes of chiral monoamine reuptake inhibitors, one enantiomer is significantly more potent and/or selective than the other. For instance, in the case of other chiral piperidine derivatives, the stereochemistry at the 3 and 4 positions of the piperidine ring is a critical determinant of their interaction with monoamine transporters.
Enantioselective Synthesis and Chiral Separation
The synthesis of enantiomerically pure this compound is crucial for evaluating the distinct pharmacological properties of each enantiomer.
General Synthetic Workflow
A common approach to obtaining the individual enantiomers involves the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis approach from a chiral precursor.
Figure 1: Generalized workflow for the synthesis and chiral separation of this compound enantiomers.
Experimental Protocols
Enantioselective Synthesis: An enantioselective synthesis could be achieved starting from a chiral precursor, for example, (R)- or (S)-3-hydroxypiperidine. The synthesis would typically involve a Williamson ether synthesis, reacting the chiral alcohol with a 4-methylphenoxide source.
-
Step 1: Deprotonation of 4-methylphenol. 4-methylphenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the sodium 4-methylphenoxide.
-
Step 2: Nucleophilic substitution. The chiral 3-hydroxypiperidine precursor (with a suitable protecting group on the nitrogen) is converted to a good leaving group (e.g., a tosylate or mesylate). This is then reacted with the sodium 4-methylphenoxide to form the ether linkage via an SN2 reaction, which proceeds with inversion of configuration at the stereocenter.
-
Step 3: Deprotection. The protecting group on the piperidine nitrogen is removed to yield the final enantiomerically pure product.
Chiral HPLC Separation: The racemic mixture of this compound can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Stationary Phase: A chiral stationary phase (CSP) is used. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC might consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chiral HPLC, a mixture of water or buffer and an organic modifier like acetonitrile or methanol would be used.
-
Detection: Detection is typically performed using a UV detector at a wavelength where the compound absorbs maximally.
Monoamine Transporter Binding Assay
The binding affinity of the (R) and (S) enantiomers for SERT, NET, and DAT can be determined using radioligand binding assays with membrane preparations from cells expressing the respective human transporters.
Experimental Protocol
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compounds (the (R) and (S) enantiomers of this compound).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Structure-Activity Relationship and Signaling Pathway
The differential binding affinities of the enantiomers are a direct consequence of the three-dimensional arrangement of their atoms, which dictates how they fit into the binding pocket of the transporter proteins.
References
Stereoisomers in Drug Design: A Comparative Analysis of Cis- and Trans-Substituted Piperidines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's spatial arrangement and its biological activity is paramount. This guide provides a comparative analysis of the potency of cis- and trans--isomers of substituted piperidines, supported by experimental data, to illuminate the critical role of stereochemistry in drug efficacy.
The three-dimensional orientation of substituents on a piperidine ring can dramatically influence its interaction with biological targets, leading to significant variations in potency, selectivity, and overall pharmacological profile. In cis--isomers, substituents are positioned on the same side of the ring, whereas in trans--isomers, they are on opposite sides. This seemingly subtle difference can dictate the molecule's ability to fit into the binding pocket of a receptor or enzyme.
Comparative Biological Activity: A Tale of Two Targets
The influence of stereochemistry is highly dependent on the specific biological target. Below is a summary of quantitative data from studies that have directly compared the biological activities of cis- and trans--isomers of substituted piperidines, demonstrating that a clear preference for one isomer is not universal.
Dopamine Transporter (DAT) Inhibition
A study focusing on novel 2,5-disubstituted piperidine derivatives as dopamine transporter (DAT) inhibitors found a distinct preference for the cis-configuration for potent and selective activity.[1]
| Compound | Isomer | DAT Inhibition Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 1 | cis | 15.3 ± 2.1 | 131 | 26.1 |
| 1 | trans | 125 ± 15 | 32 | 4.8 |
| Data sourced from a study on novel 2,5-disubstituted piperidine derivatives.[1] |
The data clearly indicates that the cis-isomer of compound 1 is significantly more potent at inhibiting DAT, with a nearly 8-fold lower Kᵢ value compared to its trans-counterpart. Furthermore, the cis-isomer displays superior selectivity against the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Nicotinic Acetylcholine Receptor (nAChR) Modulation
In contrast to the findings at the dopamine transporter, research into the interactions of 2-methyl-6-n-undecanyl piperidines with the nicotinic cholinergic receptor complex revealed that the cis- and trans--isomers were equipotent in their activity.[1] This underscores the target-dependent nature of stereochemical influence.
| Compound | Isomer | Activity at nAChR |
| 2-methyl-6-n-undecanyl piperidine | cis | Equipotent |
| 2-methyl-6-n-undecanyl piperidine | trans | Equipotent |
| Data from a study on piperidine derivatives and the nicotinic cholinergic receptor complex.[1] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay is utilized to determine the binding affinity of test compounds for the dopamine transporter.[1]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Non-specific binding control: 10 µM GBR 12909
-
Test compounds (cis- and trans--isomers)
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hDAT cells.
-
In a 96-well microplate, add binding buffer, the test compound at various concentrations, the radioligand, and the cell membranes.
-
For determining non-specific binding, a parallel set of wells is prepared with the addition of GBR 12909.
-
Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Kᵢ) for each test compound is determined by analyzing the concentration-dependent inhibition of radioligand binding using non-linear regression analysis.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the potency of the piperidine isomers.
Caption: Workflow of a competitive radioligand binding assay.
References
Efficacy of 3-(4-Methylphenoxy)piperidine and Its Analogs: A Review of Available Preclinical Data
A comprehensive review of scientific literature reveals a notable absence of efficacy data for 3-(4-Methylphenoxy)piperidine in specific disease models. While the core piperidine structure is a common scaffold in a multitude of pharmacologically active compounds, preclinical or clinical studies detailing the therapeutic potential of this specific molecule are not publicly available. Research has, however, been conducted on structurally related phenoxypiperidine derivatives, offering some insight into the potential biological activities of this chemical class.
The piperidine moiety is a ubiquitous structural feature in medicinal chemistry, contributing to the pharmacological profile of drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS) and infectious diseases. Its conformational flexibility and ability to be functionalized allow for the fine-tuning of interactions with biological targets.
Dopamine D4 Receptor Antagonism
In the context of neuropsychiatric disorders, a study focused on the development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as antagonists for the dopamine D4 (D4) receptor. This research is relevant to conditions such as L-DOPA-induced dyskinesia in Parkinson's disease. Interestingly, within this series of compounds, the introduction of a 4-methyl substituent on the phenoxy group led to a loss of activity at the D4 receptor, rendering the compound inactive for this specific target[1][2]. This finding suggests that the substitution pattern on the phenoxy ring is a critical determinant of activity at the D4 receptor.
Antidepressant-like Activity
Structurally related compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have been synthesized and evaluated for their potential as antidepressant agents. In preclinical studies, these compounds demonstrated biological activity comparable to the established antidepressant drug viloxazine[3]. The primary mechanism of action investigated was the inhibition of biogenic amine reuptake[3]. These findings indicate that the phenoxymethyl)piperidine scaffold may have potential in the development of treatments for depression.
Alzheimer's Disease Research
The N-benzyl piperidine scaffold, a related structural class, has been explored for its therapeutic potential in Alzheimer's disease. Certain derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's pathology. Some of these compounds have shown promising neuroprotective effects in cell-based models[4].
Antimicrobial Properties
The N-benzyl piperidin-4-one framework, another related class of compounds, has been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against various bacterial and fungal strains[5].
Conclusion
While the specific compound this compound lacks published efficacy data in disease models, research on analogous structures provides some direction for potential therapeutic applications. The biological activity of phenoxypiperidine derivatives appears to be highly dependent on the specific substitution patterns on both the piperidine and phenoxy rings, as well as the nature of any linker between them. The inactivity of a 4-methyl substituted analog in a dopamine D4 receptor antagonist screening highlights the specificity of structure-activity relationships. Conversely, related structures have shown promise in models of depression, Alzheimer's disease, and as antimicrobial agents. Further research is required to determine if this compound itself possesses any therapeutic efficacy.
Experimental Methodologies
Due to the absence of efficacy studies for this compound, this section details a general experimental protocol for evaluating the antidepressant-like effects of a novel compound, based on the methodologies used for structurally related molecules[3].
Reserpine-Induced Hypothermia and Ptosis in Mice
-
Objective: To assess the potential of a test compound to reverse the effects of reserpine, a model for screening antidepressant activity.
-
Animals: Male albino mice.
-
Procedure:
-
Mice are divided into control and experimental groups.
-
The experimental groups are pre-treated with the test compound at various doses, administered either orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
After a specified pre-treatment time (e.g., 30 minutes), all animals are administered reserpine (e.g., 2 mg/kg, i.p.).
-
Rectal temperature and the degree of ptosis (eyelid drooping) are measured at regular intervals (e.g., every 30 minutes for 2 hours) post-reserpine administration.
-
-
Endpoint: A significant reversal of reserpine-induced hypothermia and ptosis by the test compound, as compared to the vehicle-treated group, indicates potential antidepressant-like activity.
Signaling Pathway and Experimental Workflow Diagrams
As no specific signaling pathway has been elucidated for this compound, a generalized workflow for the initial screening of a novel piperidine derivative for CNS activity is presented below.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective neurological agents is paramount in the pursuit of targeted therapies with improved efficacy and reduced side-effect profiles. This guide provides a comparative analysis of the selectivity profile of compounds based on the 3-phenoxypiperidine scaffold, with a focus on their interactions with key monoamine transporters. Due to the limited availability of a comprehensive public dataset for 3-(4-Methylphenoxy)piperidine, this guide leverages data from its close structural analog, femoxetine, and the well-characterized selective serotonin reuptake inhibitor (SSRI), paroxetine.
Data Presentation
The following tables summarize the in vitro binding affinities of femoxetine and paroxetine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as other relevant central nervous system receptors.
Table 1: Monoamine Transporter Binding Affinities (Ki in nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| Femoxetine | Potent Inhibitor[1][2] | - | - |
| Paroxetine | 0.0702[3] | 40[3] | 490[3] |
| Data for femoxetine indicates potent inhibition of serotonin reuptake, but specific Ki values were not available in the reviewed literature. |
Table 2: Off-Target Binding Affinities of Paroxetine (Ki in nM)
| Receptor | Binding Affinity (Ki in nM) |
| Muscarinic M1-M5 | Little affinity[4] |
| α1-Adrenergic | Little affinity[4] |
| α2-Adrenergic | Little affinity[4] |
| β-Adrenergic | Little affinity[4] |
| Dopamine D2 | Little affinity[4] |
| Serotonin 5-HT1A | Weak affinity[5] |
| Serotonin 5-HT2 | Little affinity[4] |
| Histamine H1 | Little affinity[4] |
| Paroxetine generally displays low affinity for a wide range of CNS receptors, contributing to its selective pharmacological profile.[3][4] |
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to determine the binding affinities presented above. These protocols are based on established and widely used techniques in pharmacology and drug discovery.
Serotonin Transporter (SERT) Radioligand Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human serotonin transporter (hSERT).
-
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram (Specific Activity: ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Control: 10 µM Fluoxetine.
-
96-well microplates and glass fiber filters.
-
-
Procedure:
-
Thaw hSERT membrane preparations on ice and dilute to the desired protein concentration in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific control, or 25 µL of test compound dilutions.
-
Add 25 µL of [³H]Citalopram to all wells (final concentration ~1-2 nM).
-
Add 200 µL of the diluted membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine, using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values from competition curves and calculate Ki values using the Cheng-Prusoff equation.[6][7]
-
Norepinephrine Transporter (NET) Radioligand Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human norepinephrine transporter (hNET).
-
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing hNET.
-
Radioligand: [³H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol).[8][9][10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Control: 10 µM Desipramine.
-
96-well microplates and glass fiber filters.
-
-
Procedure:
-
Prepare hNET membranes as described for the SERT assay.
-
In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of non-specific control, or 50 µL of test compound dilutions.
-
Add 50 µL of [³H]Nisoxetine to all wells (final concentration ~1 nM).
-
Add 100 µL of the diluted membrane preparation to each well.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Filter and wash as described in the SERT assay protocol.
-
Quantify radioactivity and perform data analysis as described for the SERT assay.[11][12]
-
Dopamine Transporter (DAT) Radioligand Binding Assay
-
Objective: To determine the binding affinity of test compounds for the human dopamine transporter (hDAT).
-
Materials:
-
Membrane Preparation: Membranes from cells expressing hDAT or from rat striatal tissue.
-
Radioligand: [³H]WIN 35,428 (β-CFT) (Specific Activity: ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Control: 10 µM Cocaine or 1 µM unlabeled WIN 35,428.
-
96-well microplates and glass fiber filters.
-
-
Procedure:
-
Prepare hDAT membranes as described for the SERT assay.
-
In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of non-specific control, or 50 µL of test compound dilutions.
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-3 nM).
-
Add 100 µL of the diluted membrane preparation to each well.
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Filter and wash as described in the SERT assay protocol.
-
Quantify radioactivity and perform data analysis as described for the SERT assay.[13]
-
Visualizations
The following diagrams illustrate the general signaling pathway affected by selective serotonin reuptake inhibitors and a typical experimental workflow for a radioligand binding assay.
References
- 1. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Performance Comparison of N-Substituted Piperidine Derivatives
A Comparative Analysis of N-Substituted Piperidine Derivatives as σ1 Receptor Ligands
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] N-substituted piperidine derivatives, in particular, have garnered significant attention for their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[2][3][4] This guide provides a comparative analysis of a series of N-substituted piperidine derivatives, focusing on their affinity for the sigma-1 (σ1) receptor, a unique intracellular protein implicated in various neurological disorders and cancer.[5]
The affinity of a ligand for its target receptor is a critical determinant of its potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki values) of several N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the σ1 receptor. These compounds are compared with a reference compound where the piperidine ring is replaced by a cyclohexane ring.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 3 | Cyclohexane (Reference) | 0.61 |
| 4a | H | 165 |
| 13a | Tosyl | 108 |
| 18b | Ethyl | 89.4 |
| 18a | Methyl | 7.9 |
| Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[5] |
The data clearly demonstrates that the nature of the substituent on the piperidine nitrogen significantly influences the binding affinity for the σ1 receptor. A methyl substituent (Compound 18a ) resulted in the highest affinity among the piperidine derivatives, being only about 10-fold less potent than the cyclohexane reference compound.[5] In contrast, replacing the methyl group with a hydrogen atom (Compound 4a ), a larger ethyl group (Compound 18b ), or a bulky tosyl group (Compound 13a ) led to a marked decrease in binding affinity.[5]
Structure-Activity Relationship (SAR)
The structure-activity relationship for these N-substituted piperidine derivatives highlights the importance of the size and nature of the N-substituent for optimal interaction with the σ1 receptor.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(4-Methylphenoxy)piperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(4-Methylphenoxy)piperidine, synthesized from safety data sheets (SDS) of structurally similar compounds. Due to the absence of specific disposal data for this compound, this protocol is based on established best practices for related piperidine derivatives.
Hazard and Personal Protective Equipment Summary
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use the appropriate personal protective equipment (PPE). The following table summarizes the key hazard information and recommended PPE based on data for similar piperidine compounds.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles. |
| Skin Corrosion/Irritation | Chemical-resistant gloves, lab coat, and consider additional protection such as an apron. |
| Serious Eye Damage/Irritation | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities. |
| Specific Target Organ Toxicity (Single Exposure) | Work in a well-ventilated area or use a chemical fume hood. Respiratory protection may be required for large spills or in poorly ventilated areas. |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Pre-Disposal Assessment:
- Review Safety Data Sheet (SDS): Although a specific SDS for this compound was not located, always first attempt to find and review the specific SDS for any chemical. In its absence, review the SDS for closely related compounds to understand the hazards.
- Evaluate Waste Stream: Determine if the waste is pure this compound, a solution, or mixed with other chemical waste. This will dictate the appropriate waste container and disposal route.
- Consult Institutional Guidelines: Adhere to your institution's specific chemical hygiene plan and waste disposal procedures.
2. Segregation and Collection of Waste:
- Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
- Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, toxic).
- Avoid Mixing: Do not mix this compound waste with incompatible materials.
3. Spill and Contamination Management:
- Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
- Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
- Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
- Contaminated PPE: Any grossly contaminated PPE (e.g., gloves, lab coat) should be removed immediately and disposed of as hazardous waste.
4. Final Disposal:
- Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
- Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3][4][5]
- Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-(4-Methylphenoxy)piperidine
This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Methylphenoxy)piperidine. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Strict adherence to recommended personal protective equipment is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][5] | To protect against splashes and eye contact that can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can lead to irritation.[1][2] |
| Skin and Body Protection | Long-sleeved laboratory coat.[4] | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] | To avoid inhalation of fumes or aerosols that may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in a designated, sealed, and properly labeled container. Do not mix with other waste streams.[2] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a sealed, labeled hazardous waste container. |
| Empty Containers | Handle as hazardous waste as they may contain chemical residue.[6] |
All waste disposal must be conducted in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] |
Spill Response
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1][2] Ensure the area is well-ventilated.
Logical Relationship of Safety Protocols
Caption: Interrelation of hazards, PPE, and handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
